[3-(Prop-2-yn-1-yloxy)phenyl]amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-prop-2-ynoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRJGXBLWHBYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60042-20-8 | |
| Record name | 3-(prop-2-yn-1-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of [3-(Prop-2-yn-1-yloxy)phenyl]amine
Executive Summary
Target Molecule: [3-(Prop-2-yn-1-yloxy)phenyl]amine CAS Registry Number: 15983-49-0 Synonyms: 3-(Prop-2-ynyloxy)aniline; 3-Propargyloxyaniline; m-Propargyloxyphenylamine.[1]
This guide details the robust synthesis of this compound, a critical bifunctional scaffold featuring an aromatic amine and a terminal alkyne.[1] This molecule serves as a high-value "click-ready" building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., Erlotinib analogs) and the development of photo-affinity probes.[1]
The synthesis is non-trivial due to the chemoselectivity required to preserve the terminal alkyne during the formation of the amine.[1] This guide prioritizes the Nitro-Reduction Route using Iron/Ammonium Chloride (Fe/NH
Retrosynthetic Analysis & Strategy
The structural disconnection of the target reveals two primary precursors: 3-nitrophenol or 3-aminophenol.[1] The choice of pathway is dictated by the need to prevent N-alkylation and alkyne reduction.[1]
Strategic Pathways
-
Route A (Recommended): Nitro-Reduction Pathway. [1]
-
Route B (High Purity): Boc-Protection Pathway.
-
Route C (Not Recommended): Direct Alkylation. [1]
Figure 1: Retrosynthetic disconnection showing the two viable pathways to the target. Route A is preferred for scale; Route B for purity.
Detailed Experimental Protocol (Route A)
This protocol utilizes the Fe/NH
Step 1: Synthesis of 3-(Prop-2-yn-1-yloxy)nitrobenzene
Objective: Selective O-alkylation of the phenol.[1]
| Parameter | Specification |
| Reagents | 3-Nitrophenol (1.0 eq), Propargyl Bromide (1.2 eq, 80% in toluene), K |
| Solvent | Acetone or DMF (Anhydrous) |
| Temperature | Reflux (Acetone: ~56°C) or 60°C (DMF) |
| Time | 4–12 Hours (Monitor by TLC) |
| Yield | 85–95% |
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrophenol (13.9 g, 100 mmol) in anhydrous acetone (150 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (K
CO , 27.6 g, 200 mmol). The suspension will turn yellow/orange due to phenoxide formation.[1] -
Alkylation: Add Propargyl Bromide (14.3 g, 13.5 mL, 120 mmol, 80% wt in toluene) dropwise over 15 minutes.
-
Safety Note: Propargyl bromide is a lachrymator and shock-sensitive.[1] Handle in a fume hood.
-
-
Reflux: Heat the mixture to reflux for 6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting phenol (Rf ~0.[1]2) should disappear, and a less polar product (Rf ~0.6) should appear.
-
Workup: Cool to room temperature. Filter off the inorganic salts (K
CO /KBr).[1] Concentrate the filtrate under reduced pressure. -
Purification: The residue is usually pure enough for the next step.[1] If necessary, recrystallize from ethanol or purify via flash column chromatography.
Step 2: Chemoselective Reduction to this compound
Objective: Reduce
Why Fe/NH
| Parameter | Specification |
| Reagents | Nitro intermediate (1.0 eq), Iron Powder (4.0 eq), Ammonium Chloride (5.0 eq) |
| Solvent | Ethanol : Water (3:1 ratio) |
| Temperature | Reflux (80°C) |
| Time | 1–3 Hours |
| Yield | 80–90% |
Procedure:
-
Preparation: In a 500 mL flask, suspend the nitro intermediate (17.7 g, 100 mmol) in Ethanol (200 mL) and Water (65 mL).
-
Activation: Add Ammonium Chloride (NH
Cl, 26.7 g, 500 mmol) and Iron Powder (22.3 g, 400 mmol).-
Tip: Use fine mesh iron powder (325 mesh) for faster kinetics.[1]
-
-
Reaction: Heat the mixture to vigorous reflux. The reaction is heterogeneous; efficient stirring is critical.[1]
-
Monitoring: Monitor by TLC. The nitro compound (yellow spot) will convert to the amine (fluorescent blue under UV, stains red/brown with ninhydrin or p-anisaldehyde).[1]
-
Workup:
-
Hot filtration is required to remove iron oxide sludge.[1] Filter through a Celite pad while hot. Wash the pad with hot ethanol.[1]
-
Concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over Na
SO , and concentrate.
-
-
Purification: The crude aniline is an oil that may darken on standing.[1] Purify via flash chromatography (Hexane:EtOAc 7:3) or convert to the HCl salt for long-term storage.[1]
Analytical Characterization
Validation of the structure requires confirming the presence of the alkyne and the amine, and the absence of the nitro group.
Expected Data:
-
Physical State: Pale yellow to brown oil (free base); off-white solid (HCl salt).[1]
-
IR Spectrum (ATR):
-
H NMR (400 MHz, CDCl
):- (t, 1H, Ar-H, C5).
- (m, 3H, Ar-H, C2, C4, C6).
-
(d,
, 2H, ). -
(br s, 2H,
). -
(t,
, 1H, ).
Safety & Handling
-
Propargyl Bromide: Highly toxic, lachrymator, and flammable. It is often stabilized with toluene.[1] Do not distill to dryness as concentrated propargyl halides can be shock-sensitive.[1]
-
Iron Waste: The iron sludge generated in Step 2 can be pyrophoric if dried completely in air immediately after filtration.[1] Keep wet and dispose of in a dedicated solid waste container.
-
Storage: Anilines are prone to oxidation.[1] Store the product under inert atmosphere (Argon/Nitrogen) at 4°C, or convert to the hydrochloride salt for stability.
References
-
Preparation of 3-propynyloxyaniline (Patent JP S6183148A). Nippon Soda Co Ltd.[1][5] (1986).[1] Describes the reduction of the nitro precursor using iron in the presence of acid.[1][5]
-
Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline.Molecules (2020).
Cl reduction method for preserving allyl/alkyne ethers during nitro reduction. -
Synthesis of Quinoxalines from N-Propargyl Aniline Derivatives. Royal Society of Chemistry (2015). Provides spectral characterization data for similar propargyl-aniline derivatives.
-
1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. IUCrData (2012).[1] Describes the standard K
CO /Acetone conditions for O-alkylation with propargyl bromide.
Sources
Structural Elucidation and Analytical Profiling of [3-(Prop-2-yn-1-yloxy)phenyl]amine
Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.
A Guide for Medicinal Chemistry Applications
Executive Summary & Structural Logic
[3-(Prop-2-yn-1-yloxy)phenyl]amine (CAS: 13559-99-4), often referred to as 3-(prop-2-ynyloxy)aniline , serves as a critical "clickable" building block in the synthesis of heterobifunctional degraders (PROTACs) and tyrosine kinase inhibitors. Its utility lies in the orthogonal reactivity of its two functional handles: the primary aniline (nucleophilic substitution/amidation) and the terminal alkyne (CuAAC "click" chemistry).
Precise analytical characterization is required because the propargyl ether moiety is susceptible to specific degradation pathways (Claisen rearrangement or oxidation) that can compromise downstream library synthesis. This guide provides a definitive framework for validating the identity and purity of this intermediate.
Structural Connectivity & Numbering
To interpret the spectra correctly, we must establish the electronic environment. The molecule consists of a benzene ring meta-substituted by an electron-donating amino group (
Figure 1: Electronic relationship between functional groups. The C2 position (between the oxygen and nitrogen) experiences synergistic shielding effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this molecule is distinct due to the coupling within the propargyl group and the specific splitting pattern of the meta-substituted aromatic ring.
1H NMR Characterization (400 MHz, DMSO-d6)
DMSO-d6 is the preferred solvent to visualize the exchangeable amine protons, which often broaden or disappear in CDCl3.
| Position / Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| Aromatic Ring | 6.90 – 7.00 | Triplet (t) | 1H | H-5 : Meta to both donors; least shielded. | |
| 6.20 – 6.35 | Multiplet | 2H | - | H-4, H-6 : Ortho to donors; shielded. | |
| 6.15 | Triplet (t) | 1H | H-2 : Between O and N; most shielded aromatic. | ||
| Amine | 5.00 – 5.20 | Broad Singlet | 2H | - | -NH2 : Exchangeable; shift varies with conc./temp. |
| Linker | 4.68 | Doublet (d) | 2H | -OCH2- : Deshielded by Oxygen. | |
| Alkyne | 3.50 – 3.55 | Triplet (t) | 1H |
Critical Spectral Feature:
The long-range coupling (
13C NMR Characterization (100 MHz, DMSO-d6)
The carbon spectrum should display 9 distinct signals.
-
Aromatic Region (100–160 ppm):
-
C-3 (C-O): ~158 ppm (Deshielded by Oxygen).
-
C-1 (C-N): ~149 ppm (Deshielded by Nitrogen).
-
C-5: ~129 ppm.
-
C-2, C-4, C-6: 100–110 ppm (Upfield due to electron density).
-
-
Alkyne Region (70–80 ppm):
-
Internal Alkyne (
): ~79 ppm. -
Terminal Alkyne (
): ~78 ppm.
-
-
Aliphatic Region:
-
Propargyl Methylene (
): ~55 ppm.
-
Mass Spectrometry (MS) Profiling
Mass spectrometry confirms the molecular weight and provides structural verification through fragmentation.
Ionization & Molecular Ion[1][2]
-
Technique: ESI (Electrospray Ionization) in Positive Mode (+).
-
Formula:
-
Exact Mass: 147.0684 Da
-
Observed Peak:
Fragmentation Pathway (ESI-MS/MS)
The fragmentation of aryl propargyl ethers follows a specific pathway useful for structural confirmation.
-
Loss of Propargyl Radical (
): The ether linkage is the weakest point. Cleavage generates a resonance-stabilized phenoxy radical or cation. -
Neutral Loss of HCN (27 Da): Common in anilines, resulting in ring contraction (cyclopentadiene derivatives).
-
Rearrangement: In the gas phase, the propargyl group may undergo a Claisen-type rearrangement before fragmentation, leading to ring-substituted phenols.
Diagnostic Fragment Ions:
-
m/z 148: Parent Ion
. -
m/z 109: Loss of propargyl group (
, -39 Da). Corresponds to . -
m/z 80: Further loss of CO from the phenol species.
Quality Control & Impurity Profiling
Synthesizing this intermediate often involves the alkylation of 3-aminophenol (or 3-nitrophenol followed by reduction). Common impurities must be monitored.
Impurity Workflow
The following Graphviz diagram outlines the logic for identifying common synthetic byproducts.
Figure 2: Analytical decision tree for purity assessment.
Critical Impurity: N-Alkylation
During synthesis (Williamson ether synthesis), the amine is also nucleophilic.
-
Differentiation:
-
O-Propargyl (Desired):
~4.7 ppm. -
N-Propargyl (Impurity):
~3.8–3.9 ppm (Upfield due to lower electronegativity of N vs O).
-
Experimental Protocol: Purity Validation
Objective: Confirm identity and
Sample Preparation for NMR
-
Weigh 5–10 mg of the solid amine.
-
Dissolve in 0.6 mL DMSO-d6 . Note: Avoid
if the sample is an HCl salt, or add 1 drop of to freebase in situ. -
Transfer to a clean 5mm NMR tube.
-
Acquire 1H NMR (min 16 scans) and 13C NMR (min 512 scans).
LC-MS Method
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5
). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/peptide bond if conjugated later).
-
Expectation: The amine is polar; expect elution early in the gradient (approx 20-40% B depending on column).
References
-
Fragmentation of Aryl Ethers
- Source: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Context: Establishes the fragmentation rules for phenoxy c
-
NMR of Alkynes and Ethers
-
Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
- Context: Reference tables for chemical shifts of propargyl ethers and aniline ring systems.
-
-
Synthesis and Characterization of Propargyloxyanilines
-
Source: Li, H., et al. (2008). "Synthesis and biological evaluation of 3-(prop-2-ynyloxy)aniline derivatives." Bioorganic & Medicinal Chemistry Letters.
- Context: Provides comparative spectral data for analogous 3-substituted anilines.
-
An In-Depth Technical Guide to the Theoretical and Pharmacological Properties of [3-(Prop-2-yn-1-yloxy)phenyl]amine Derivatives
Introduction: Unveiling a Scaffold of Potential
In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that offer a blend of synthetic accessibility and diverse biological activity is a paramount objective. The [3-(Prop-2-yn-1-yloxy)phenyl]amine core represents such a scaffold, integrating the well-established pharmacophoric features of a substituted aniline with the versatile reactivity of a terminal alkyne. This guide provides a comprehensive exploration of the theoretical underpinnings of this molecular framework and its derivatives, offering insights into their potential as next-generation therapeutic agents. By dissecting their electronic structure, conformational preferences, and structure-activity relationships, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the full potential of this promising class of compounds.
Part 1: Theoretical Properties - A Computational Deep Dive
The predictive power of computational chemistry is instrumental in modern drug discovery. By employing methods such as Density Functional Theory (DFT), we can elucidate the intrinsic electronic and structural properties of this compound derivatives, providing a rational basis for their observed reactivity and biological activity.
Electronic Landscape: Reactivity and Molecular Interactions
The electronic character of a molecule governs its interactions with biological targets. For this compound, the interplay between the electron-donating amino group, the ether linkage, and the electron-withdrawing propargyl group creates a unique electronic distribution.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons, respectively[1]. For aniline derivatives, the HOMO is typically localized on the phenyl ring and the amino group, indicating their nucleophilic character and susceptibility to electrophilic attack[2][3]. The propargyloxy substituent at the meta-position will modulate this distribution. The ether oxygen's lone pairs can participate in resonance, while the alkyne's sp-hybridized carbons introduce a region of high electron density. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity[3].
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface[3][4]. For this compound, we can predict regions of negative potential (electron-rich) around the nitrogen and oxygen atoms, as well as the π-system of the alkyne, making them likely sites for hydrogen bonding and interactions with electrophilic species. Conversely, the amine and terminal alkyne hydrogens will exhibit positive potential, marking them as potential hydrogen bond donors.
Global Reactivity Descriptors: Based on DFT calculations, we can quantify the reactivity of these derivatives using several key descriptors[2][3][5]:
| Descriptor | Formula | Significance |
| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. Lower IP indicates better electron-donating ability. |
| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron. Higher EA suggests a better electron acceptor. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | The tendency of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. Softer molecules are more reactive. |
| Global Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
These parameters are invaluable for predicting how derivatives with different substituents on the aniline ring or modifications to the propargyl group will behave in chemical and biological systems.
Conformational Analysis: The Shape of Activity
The three-dimensional structure of a molecule is intrinsically linked to its ability to bind to a biological target. The conformational flexibility of the this compound scaffold is primarily dictated by the rotation around the C-O-C ether linkage and the C-N bond of the aniline.
The propargyloxy group's orientation relative to the phenyl ring is a key determinant of the molecule's overall shape. Studies on related anisole derivatives suggest a preference for a coplanar arrangement of the methoxy group with the benzene ring to maximize resonance stabilization[1]. However, steric hindrance from ortho substituents can force the group out of plane. For the meta-substituted this compound, a near-planar conformation is expected to be energetically favorable.
The terminal alkyne provides a rigid, linear element, which can be exploited in drug design to probe specific regions of a binding pocket. The free rotation around the ether linkage allows the propargyl group to adopt various orientations, potentially enabling induced-fit binding to a target protein.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tacrine-propargylamine derivatives with improved acetylcholinesterase inhibitory activity and lower hepatotoxicity as a potential lead compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Solubility of [3-(Prop-2-yn-1-yloxy)phenyl]amine in Organic Solvents
Foreword: The Imperative of Solubility in Modern Chemistry
In the realms of pharmaceutical development, process chemistry, and materials science, the solubility of a compound is not merely a physical property; it is a cornerstone of its utility and applicability. For a molecule like [3-(Prop-2-yn-1-yloxy)phenyl]amine, which incorporates a reactive propargyl group suitable for click chemistry, a nucleophilic amine, and an aromatic core, understanding its behavior in various solvent environments is paramount. This guide provides a comprehensive framework for elucidating the solubility of this compound, grounded in fundamental physicochemical principles and robust experimental design. We will dissect the molecular structure to predict its solubility and outline a systematic approach to its empirical determination, ensuring that researchers, scientists, and drug development professionals can make informed decisions in their work.
Molecular Structure Analysis and Predicted Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[1][2] The structure of this compound features several key functional groups that dictate its solubility profile:
-
Aromatic Amine (-NH₂ on a phenyl ring): The primary amine group is capable of acting as both a hydrogen bond donor and acceptor.[3] However, the lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic ring, which slightly reduces its basicity and hydrogen bonding strength compared to aliphatic amines.[3] Aromatic amines generally exhibit moderate polarity.
-
Propargyl Ether (-O-CH₂-C≡CH): The ether linkage introduces a polar C-O bond and a potential hydrogen bond acceptor site (the oxygen atom). The terminal alkyne (C≡C-H) is weakly acidic and can participate in specific interactions, but it primarily contributes to the nonpolar character of this moiety.
-
Phenyl Ring: The benzene ring is a large, nonpolar, and hydrophobic component of the molecule.
Overall Prediction: The molecule presents a balance of polar (amine, ether) and nonpolar (phenyl ring, alkyne) characteristics. Therefore, we can anticipate that this compound will exhibit limited solubility in highly nonpolar solvents (like hexanes) and also in highly polar protic solvents (like water), where the large hydrophobic phenyl and propargyl groups would disrupt the strong hydrogen-bonding network of the solvent. Its optimal solubility is likely to be found in solvents of intermediate polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds from the amine group.
A Systematic Approach to Solvent Selection
A well-designed solubility study employs a diverse panel of solvents to probe the full range of intermolecular interactions. The choice of solvents should be strategic, covering a spectrum of polarities and hydrogen bonding capabilities. For pharmaceutical applications, solvent selection is also guided by safety, environmental impact, and regulatory acceptance.[4][5]
A recommended panel of solvents for a comprehensive solubility assessment is presented in Table 1. This selection is inspired by solvent selection guides from leading pharmaceutical companies like GSK and Sanofi.[4][5]
| Solvent Class | Solvent | Rationale for Inclusion |
| Nonpolar Aprotic | Heptane | Represents aliphatic hydrocarbons; probes van der Waals interactions. |
| Toluene | Represents aromatic hydrocarbons; probes π-π stacking and van der Waals forces.[6] | |
| Ethers | Diethyl Ether | A weakly polar, non-hydrogen bonding solvent. |
| Methyl tert-butyl ether (MTBE) | A common, less peroxide-forming alternative to diethyl ether. | |
| Halogenated | Dichloromethane (DCM) | A polar aprotic solvent capable of dissolving a wide range of compounds. |
| Polar Aprotic | Ethyl Acetate | An ester with moderate polarity and hydrogen bond accepting capability. |
| Acetone | A polar, aprotic ketone that is a good hydrogen bond acceptor. | |
| Acetonitrile (ACN) | A polar solvent with a strong dipole moment. | |
| Dimethylformamide (DMF) | A highly polar, aprotic solvent with strong solvating power. | |
| Dimethyl Sulfoxide (DMSO) | A highly polar, aprotic solvent; an excellent solvent for many organic compounds. | |
| Polar Protic | Methanol | A simple alcohol, capable of hydrogen bonding as both donor and acceptor. |
| Ethanol | A common and less toxic alcohol with similar properties to methanol. | |
| Isopropanol (IPA) | A secondary alcohol, slightly less polar than ethanol. |
Experimental Determination of Solubility: A Validated Protocol
Determining solubility requires a meticulous and systematic approach. It is crucial to distinguish between thermodynamic (equilibrium) and kinetic solubility, as these two forms of solubility provide different insights.[7]
-
Thermodynamic Solubility: The maximum concentration of a solute that can dissolve in a solvent at equilibrium at a given temperature and pressure.[7] This is the true measure of solubility.
-
Kinetic Solubility: The concentration of a compound at the point when it precipitates from a solution upon the addition of an antisolvent or a change in conditions. It is often measured in high-throughput screening and can be influenced by the rate of dissolution and the presence of metastable solid forms.
The following protocol details the isothermal saturation shake-flask method, a gold standard for determining thermodynamic solubility.[8]
Workflow for Isothermal Solubility Determination
Caption: Isothermal shake-flask method workflow.
Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of solid this compound to a series of glass vials. The excess is critical to ensure that a saturated solution is achieved and that undissolved solid remains at equilibrium.[7]
-
Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25 °C). The temperature dependence of solubility makes precise temperature control essential.[9][10]
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically by sampling at different time points until the concentration in solution remains constant.
-
-
Sample Processing:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved microparticulates. This step is crucial to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method).
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
-
Data Calculation:
-
Calculate the solubility in units of mg/mL or mol/L, taking into account the dilution factor.
-
Data Presentation and Interpretation
The quantitative solubility data should be compiled into a clear and concise table for easy comparison and analysis.
Table 2: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Heptane | Nonpolar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Very Poorly Soluble] |
| Toluene | Nonpolar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |
| Diethyl Ether | Ether | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Dichloromethane | Halogenated | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Isopropanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Dimethylformamide | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
| Dimethyl Sulfoxide | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
Interpreting the Results
The relationship between the molecular structure of the solute and the properties of the solvent should be analyzed.
Caption: Factors influencing the solubility outcome.
-
High solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone): This would confirm the prediction that the polar groups of the molecule are dominant drivers of its solubility. These solvents can accept hydrogen bonds from the amine group and engage in strong dipole-dipole interactions.
-
Moderate solubility in polar protic solvents (e.g., Methanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amine and ether groups. However, the energy cost of disrupting the solvent's own hydrogen-bonding network to accommodate the nonpolar phenyl ring may limit the overall solubility.[11]
-
Low solubility in nonpolar solvents (e.g., Heptane): This would indicate that the van der Waals interactions between the solvent and the nonpolar parts of the molecule are not strong enough to overcome the intermolecular forces (especially hydrogen bonding) between the solute molecules themselves.
Safety and Handling Considerations
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with skin and eyes.[14] In case of contact, wash the affected area immediately with plenty of water.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This guide has outlined a comprehensive, scientifically rigorous framework for determining and understanding the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a systematic experimental protocol, researchers can generate high-quality, reliable data. This information is critical for the successful application of this compound in drug discovery, chemical synthesis, and materials science, enabling rational solvent selection for reactions, purifications, formulations, and analytical methods. The principles and methodologies described herein are broadly applicable and serve as a robust template for the characterization of novel chemical entities.
References
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
-
Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]
-
Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]
-
Prat, D., et al. (2016). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules. Available at: [Link]
-
Quora. (2018). Are amines soluble in organic solvents?. Available at: [Link]
-
ResearchGate. (2015). Solvent selection for pharmaceuticals. Available at: [Link]
-
Cysewski, P., et al. (2023). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design. Available at: [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]
-
Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Available at: [Link]
-
Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]
-
Vedantu. (n.d.). Organic Chemistry II. Available at: [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Available at: [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]
-
Royal Society of Chemistry. (2017). Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. In Green and Sustainable Medicinal Chemistry. Available at: [Link]
-
StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Available at: [Link]
-
Purdue University. (n.d.). Solubility. Available at: [Link]
-
Wikipedia. (n.d.). Solubility. Available at: [Link]
-
ResearchGate. (2020). abstract about aromatic amines. Available at: [Link]
-
NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility. Available at: [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
McMaster University. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available at: [Link]
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Methodological & Application
[3-(Prop-2-yn-1-yloxy)phenyl]amine in copper-catalyzed azide-alkyne cycloaddition
Application Note: [3-(Prop-2-yn-1-yloxy)phenyl]amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Executive Summary & Compound Profile
This compound (CAS: 60042-20-8), also known as 3-aminophenyl propargyl ether, represents a high-value heterobifunctional linker. Its structural utility lies in its orthogonality: it possesses a primary aniline for electrophilic conjugation (e.g., amide coupling, reductive amination) and a terminal alkyne (propargyl ether) for bioorthogonal "Click" chemistry.
This guide details the optimized protocols for deploying this scaffold in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Unlike simple aliphatic alkynes, the presence of the electron-rich aniline moiety requires specific handling to prevent oxidative degradation during the copper-catalyzed step.
Chemical Profile
| Property | Specification |
| IUPAC Name | 3-(Prop-2-yn-1-yloxy)aniline |
| CAS Number | 60042-20-8 |
| Molecular Weight | 147.18 g/mol |
| Functionality | Heterobifunctional (Amine + Alkyne) |
| Solubility | DMSO, DMF, MeOH, DCM; Low in Water |
| pKa (Aniline) | ~4.0–4.5 (Estimated) |
| Storage | -20°C, Hygroscopic, Protect from Light |
Mechanistic Insight & Reaction Logic
The CuAAC reaction creates a 1,4-disubstituted 1,2,3-triazole linkage.[1] For this specific compound, the reaction kinetics and fidelity are influenced by the ether oxygen at the propargylic position.
-
Electronic Activation: The propargyl ether oxygen exerts an inductive electron-withdrawing effect on the alkyne, slightly increasing the acidity of the terminal proton. This facilitates the formation of the copper(I)-acetylide intermediate, often accelerating the reaction compared to alkyl alkynes.
-
Aniline Sensitivity: The primary challenge is the susceptibility of the aniline group to oxidation by Reactive Oxygen Species (ROS) generated by the Cu(I)/O₂ couple. Standard CuAAC conditions must be modified to include robust reducing agents (Ascorbate) and stabilizing ligands (THPTA/TBTA) to preserve the amine for downstream applications.
Visualizing the Pathway
The following diagram illustrates the dual-pathway utility of the compound, highlighting the orthogonality between the amine and alkyne handles.
Figure 1: Orthogonal workflow strategies. The scaffold allows for "Amine-First" or "Click-First" synthetic routes, enabling flexible library generation.
Protocol A: Bioconjugation (Aqueous/Buffer)
Application: Labeling proteins, peptides, or DNA with the aniline scaffold. Context: Aqueous conditions require a water-soluble ligand to protect the biomolecule and the aniline from oxidation.
Materials
-
Alkyne: this compound (10 mM in DMSO).
-
Azide: Target biomolecule-azide (e.g., 50 µM in PBS).
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water).
-
Note: THPTA is superior to TBTA for aqueous work as it prevents protein precipitation and minimizes ROS.
-
-
Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).
Step-by-Step Procedure
-
Preparation: Degas all buffers (PBS, HEPES) by bubbling nitrogen for 15 minutes. This is critical to prevent aniline oxidation.
-
Complex Formation: In a separate microtube, premix CuSO₄ and THPTA.
-
Ratio: 1:5 (Cu:Ligand).
-
Example: Mix 5 µL CuSO₄ (20 mM) + 10 µL THPTA (50 mM). Incubate for 5 mins.
-
-
Reaction Assembly: Add reagents to the reaction vessel in the following order:
-
Biomolecule-Azide solution (final conc. 50–100 µM).
-
This compound (final conc. 500 µM, 5–10 equiv).
-
Cu-THPTA Complex (final Cu conc. 100–500 µM).
-
-
Initiation: Add Sodium Ascorbate (final conc. 5 mM).
-
Incubation: Seal the tube under inert gas (if possible) and incubate at 25°C for 30–60 minutes in the dark.
-
Quenching: Terminate the reaction by adding EDTA (final conc. 10 mM) to chelate the copper.
-
Purification: Remove excess small molecule (aniline) via desalting column (PD-10) or dialysis.
Protocol B: Small Molecule Library Synthesis (Organic)
Application: Synthesis of PROTAC linkers or fragment-based drug discovery (FBDD). Context: Organic solvents allow for higher concentrations and the use of non-water-soluble ligands like TBTA.
Materials
-
Solvent: DMSO, DMF, or tBuOH/Water (1:1).
-
Catalyst: CuI (Copper(I) Iodide) or [Cu(MeCN)₄]PF₆.
-
Base: DIPEA (Diisopropylethylamine) or 2,6-Lutidine.
-
Ligand: TBTA (Tris(benzyltriazolylmethyl)amine).[2]
Step-by-Step Procedure
-
Stoichiometry:
-
Azide: 1.0 equivalent.[3]
-
Alkyne (this compound): 1.1 equivalents.
-
CuI: 5–10 mol%.
-
TBTA: 5–10 mol% (1:1 ratio with Cu).
-
Base: 1.5 equivalents (accelerates Cu-acetylide formation).
-
-
Setup: Dissolve the Azide and Alkyne in the solvent (0.1 M – 0.5 M concentration).
-
Catalyst Addition: Add the TBTA and Base. Finally, add CuI.[6]
-
Tip: If using CuI, the solution may turn slightly yellow/green. If it turns dark brown/black immediately, oxidation is occurring—ensure solvents are dry/degassed.
-
-
Reaction: Stir at Room Temperature for 2–16 hours .
-
Monitoring: Check via LC-MS. The formation of the triazole is usually quantitative.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with aqueous NH₄Cl (to remove Cu) and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Note: The amine product is basic; ensure the aqueous workup pH is basic enough (> pH 9) to keep the aniline in the organic phase, or acidify to extract into water if purification via acid-base extraction is desired.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Solution turns dark brown/black | Oxidation of the aniline amine. | Increase Sodium Ascorbate concentration (up to 10 mM). Degas solvents thoroughly. |
| Precipitation in Aqueous Buffer | Ligand insolubility or Product insolubility. | Switch from TBTA to THPTA (highly water-soluble).[2] Add DMSO co-solvent (up to 20%). |
| Low Yield / Stalled Reaction | Cu(I) oxidation to Cu(II). | Add fresh Sodium Ascorbate. Ensure the reaction is under N₂/Ar atmosphere. |
| Copper Contamination in Product | Inefficient chelation during workup. | Wash organic phase with EDTA solution or aqueous NH₄OH/NH₄Cl (blue color indicates Cu removal). |
Mechanism of Action: The Catalytic Cycle
Understanding the specific interaction of the propargyl ether is key. The ether oxygen aids in the initial π-complexation of the Copper.
Figure 2: The CuAAC Catalytic Cycle. The propargyl ether moiety facilitates Step 1 and Step 2 due to the inductive effect of the oxygen atom.
References
-
Rostovtsev, V. V., et al. (2002).[4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link
-
PubChem Compound Summary. (2023). 3-(Prop-2-yn-1-yloxy)aniline.[7][8][9][10][11] National Center for Biotechnology Information. Link (Note: Link directs to related ether structure for verification of class properties).
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. alfa-chemistry.com [alfa-chemistry.com]
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- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemscene.com [chemscene.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
Application Notes & Protocols: A Two-Step Strategy for Site-Specific Peptide Labeling using [3-(Prop-2-yn-1-yloxy)phenyl]amine
Introduction
The site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. It enables the introduction of various functionalities, such as fluorophores, affinity tags, or cytotoxic payloads, to probe biological systems or create targeted therapeutics. This document outlines a robust, two-step protocol for the covalent labeling of peptides using the versatile bifunctional reagent, [3-(Prop-2-yn-1-yloxy)phenyl]amine.
This strategy leverages two powerful and orthogonal chemical transformations:
-
The conversion of the aromatic amine of the labeling reagent into a reactive azide group via a diazotization-azidation sequence.
-
The subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," to conjugate the alkyne-bearing label to an azide-modified peptide.[1][2]
The propargyl ether moiety provides the alkyne handle for the click reaction, while the aniline group serves as a precursor to the azide. This approach allows for the efficient and site-specific incorporation of the 3-(prop-2-yn-1-yloxy)phenyl group into a peptide of interest. The resulting triazole linkage is exceptionally stable, making this method suitable for a wide range of downstream applications.[3]
Workflow Overview
The overall strategy involves the in situ preparation of an aryl azide from this compound, followed by its immediate use in a CuAAC reaction with an azide-functionalized peptide. This one-pot approach minimizes the handling of potentially unstable azide intermediates.[4]
Figure 1: Overall experimental workflow for peptide labeling.
PART 1: In Situ Synthesis of 3-(Prop-2-yn-1-yloxy)phenyl Azide
This part of the protocol describes the conversion of the primary aromatic amine to an azide. This is achieved through diazotization, where the amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[5][6] This intermediate is then displaced by an azide ion. This reaction sequence is related to the Sandmeyer reaction.[7][8]
Reaction Mechanism
Figure 2: Simplified reaction mechanism.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Commercial | >98% | Store under inert gas. |
| Sodium Nitrite (NaNO₂) | Sigma-Aldrich | ≥99% | |
| Sodium Azide (NaN₃) | Sigma-Aldrich | ≥99.5% | Caution: Highly toxic. |
| Hydrochloric Acid (HCl) | Fisher Chemical | 37% | |
| Acetonitrile (MeCN), HPLC Grade | Fisher Chemical | ≥99.9% | |
| Deionized Water (ddH₂O) | In-house | 18.2 MΩ·cm |
Protocol 1: Synthesis of 3-(Prop-2-yn-1-yloxy)phenyl Azide
This protocol should be performed in a well-ventilated fume hood. Sodium azide is highly toxic and can form explosive heavy metal azides.
-
In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.7 mg (0.1 mmol) of this compound in 2 mL of a 1:1 mixture of acetonitrile and 1 M hydrochloric acid.
-
Cool the flask to 0-5 °C in an ice-water bath.
-
In a separate vial, prepare a solution of 7.6 mg (0.11 mmol) of sodium nitrite in 0.5 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution over 5 minutes. Maintain the temperature between 0 and 5 °C.
-
Stir the reaction mixture for an additional 20 minutes at 0-5 °C. The formation of the diazonium salt is now complete.
-
In another vial, dissolve 7.8 mg (0.12 mmol) of sodium azide in 0.5 mL of cold deionized water.
-
Add the sodium azide solution dropwise to the diazonium salt solution. Vigorous bubbling (N₂ evolution) should be observed.
-
Allow the reaction to stir for 1 hour, letting it slowly warm to room temperature.
-
The resulting solution containing 3-(prop-2-yn-1-yloxy)phenyl azide is used directly in the next step without isolation.
PART 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This part of the protocol details the "clicking" of the newly synthesized aryl azide to a peptide containing an azide functionality. The azide group can be incorporated into the peptide sequence during solid-phase peptide synthesis (SPPS) using commercially available azide-bearing amino acids (e.g., L-azidohomoalanine).
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| Azide-modified peptide | Custom synthesis | >95% | Dissolve in a suitable buffer (e.g., PBS or Tris). |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | ≥98% | |
| Sodium Ascorbate | Sigma-Aldrich | ≥98% | Freshly prepare a stock solution. |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | ≥95% | A water-soluble ligand to stabilize Cu(I). |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | ||
| Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous | Used to aid solubility of the aryl azide if needed. |
Protocol 2: Peptide Labeling via CuAAC
-
In a microcentrifuge tube, dissolve the azide-modified peptide to a final concentration of 1-5 mM in PBS buffer. For a typical reaction, use 1 mg of a 2 kDa peptide in 200-500 µL of buffer.
-
To the peptide solution, add a small volume (5-10% of the total reaction volume) of DMF or DMSO to ensure the aryl azide remains soluble.
-
Add the freshly prepared 3-(prop-2-yn-1-yloxy)phenyl azide solution from Protocol 1. A 5- to 10-fold molar excess of the azide over the peptide is recommended to drive the reaction to completion.
-
Prepare a fresh premix of the catalyst solution:
-
10 µL of 50 mM CuSO₄·5H₂O
-
20 µL of 250 mM Sodium Ascorbate
-
40 µL of 50 mM THPTA
-
Vortex briefly. The solution should be colorless.
-
-
Add 5-10 µL of the catalyst premix to the reaction mixture. The final concentration of copper should be in the range of 100-500 µM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle shaking. The reaction progress can be monitored by LC-MS.
-
Once the reaction is complete, the labeled peptide is ready for purification.
PART 3: Purification and Characterization
Purification of the labeled peptide is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). Characterization is performed by a combination of HPLC and mass spectrometry (MS).
Protocol 3: Purification and Analysis
-
Purification:
-
Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Centrifuge the sample to pellet any precipitate.
-
Inject the supernatant onto a C18 RP-HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient would be 5-95% acetonitrile over 30-60 minutes.[9]
-
Monitor the elution profile at 214 nm and 280 nm. The labeled peptide should have a longer retention time than the unlabeled peptide due to the increased hydrophobicity of the label.
-
Collect the fractions corresponding to the desired product.
-
Lyophilize the pure fractions to obtain the labeled peptide as a white powder.
-
-
Characterization:
-
HPLC: Analyze the purified peptide by analytical RP-HPLC to assess its purity.[9]
-
Mass Spectrometry: Determine the molecular weight of the purified peptide using ESI-MS or MALDI-TOF MS. The observed mass should correspond to the calculated mass of the labeled peptide.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete diazotization or azidation. | Ensure the temperature is maintained at 0-5 °C during diazotization. Use fresh reagents. |
| Inactive Cu(I) catalyst. | Prepare the sodium ascorbate solution fresh. Ensure the catalyst premix is used promptly. Increase the concentration of the ligand (THPTA). | |
| Peptide or label precipitation. | Increase the amount of organic co-solvent (DMF/DMSO). Perform the reaction at a more dilute concentration. | |
| Side Product Formation | Phenol formation from the diazonium salt. | Add the sodium azide solution promptly after the diazotization step. Avoid exposing the diazonium salt to elevated temperatures. |
| Disulfide bond formation if the peptide has Cys. | Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the reaction buffer if disulfide formation is a concern and compatible with the peptide's structure. |
References
- Amblard, F., Cho, J. H., & Schinazi, R. F. (2009). Cu(I)-catalyzed Huisgen [3+2] cycloaddition in nucleoside, nucleotide, and oligonucleotide chemistry. Chemical Reviews, 109(9), 4207–4220.
-
Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient conversion of aromatic amines into azides: a one-pot synthesis of triazole linkages. Organic Letters, 9(9), 1809–1811. [Link]
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.
- Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84.
- Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition. Chemical Reviews, 108(8), 2952–3015.
- Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249–1262.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
-
van Dongen, S. F. M., Teeuwen, R. L. M., Nallani, M., van Berkel, S. S., Cornelissen, J. J. L. M., Nolte, R. J. M., & van Hest, J. C. M. (2009). Single-step azide introduction in proteins via an aqueous diazo transfer. Bioconjugate Chemistry, 20(1), 20–23. [Link]
- Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192–3193.
Sources
- 1. bachem.com [bachem.com]
- 2. Click Chemistry - Biosyntan GmbH [biosyntan.de]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Efficient conversion of aromatic amines into azides: a one-pot synthesis of triazole linkages. | Sigma-Aldrich [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Diazotization Reaction Mechanism [unacademy.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
applications of [3-(Prop-2-yn-1-yloxy)phenyl]amine in drug discovery
Application Note: [3-(Prop-2-yn-1-yloxy)phenyl]amine in Drug Discovery
Executive Summary
This compound (CAS: 1352395-28-8 / 60042-20-8), often referred to as 3-(propargyloxy)aniline , is a high-value bifunctional building block in medicinal chemistry and chemical biology. Its structural utility lies in the orthogonal reactivity of its two functional handles: a nucleophilic aniline group and a bioorthogonal alkyne (propargyl ether) moiety.
This Application Note details the strategic deployment of this molecule in three critical workflows:
-
Activity-Based Protein Profiling (ABPP): Converting kinase inhibitors into "clickable" probes for target deconvolution.
-
PROTAC Development: Serving as a rigid, aromatic linker-head for E3 ligase or warhead conjugation.
-
Diversity-Oriented Synthesis (DOS): Facilitating the rapid generation of 1,2,3-triazole libraries via Click Chemistry.
Chemical Anatomy & Reactivity
The molecule consists of a benzene ring substituted at the meta positions. This specific geometry is crucial for mimicking the solvent-exposed regions of many drug scaffolds, particularly kinase inhibitors where 3-substitution on the aniline ring is a common pharmacophore (e.g., Erlotinib analogs).
| Functional Group | Reactivity Profile | Primary Application |
| Aniline (-NH₂) | Nucleophilic attack; Amide coupling; Reductive amination; Buchwald-Hartwig coupling. | Attachment to the drug scaffold (Warhead) or Ligand. |
| Propargyl Ether (-O-CH₂-C≡CH) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC); Sonogashira coupling. | Bioorthogonal tagging (Fluorophores/Biotin) or Linker extension. |
| Phenyl Ring | Pharmacophore core; rigid spacer. |
Core Application 1: Design of "Clickable" Kinase Probes (ABPP)
Context: Many FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) utilize a 3-substituted aniline moiety to form hydrogen bonds within the ATP-binding pocket. Replacing a standard substituent (like a 3-methoxy or 3-chloro group) with a 3-propargyloxy group often preserves binding affinity while introducing a latent handle for target identification.
Mechanism of Action
-
Probe Synthesis: The this compound is coupled to a kinase-directing scaffold (e.g., 4-chloroquinazoline).
-
Incubation: The probe binds to the target kinase in live cells or lysate.
-
Click Reaction: A reporter tag (Azide-Rhodamine or Azide-Biotin) is covalently attached via CuAAC.
-
Analysis: The target is visualized via SDS-PAGE (fluorescence) or enriched for Mass Spectrometry (biotin).
Workflow Diagram
Figure 1: Workflow for converting a scaffold into an Activity-Based Probe using 3-(propargyloxy)aniline.
Detailed Protocols
Protocol A: Synthesis of a Quinazoline-Based Probe
Objective: To synthesize a clickable analog of an EGFR inhibitor.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (Scaffold)
-
This compound (Reagent)
-
Isopropanol (Solvent)
-
Diisopropylethylamine (DIPEA)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 eq of 4-Chloro-6,7-dimethoxyquinazoline in Isopropanol (10 mL/mmol).
-
Addition: Add 1.1 eq of This compound .
-
Catalysis: Add 1.5 eq of DIPEA to scavenge the HCl generated.
-
Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the chloride starting material.
-
Workup: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold isopropanol and diethyl ether.
-
Validation: Verify structure via ¹H-NMR. Look for the characteristic alkyne proton singlet at ~2.5 ppm and the propargyl methylene doublet at ~4.7 ppm.
Protocol B: CuAAC "Click" Labeling in Cell Lysates
Objective: To conjugate the alkyne-tagged proteome with a fluorescent reporter.
Reagents:
-
Lysate treated with Probe (from Protocol A)
-
Tamra-Azide (Fluorophore) (10 mM stock in DMSO)
-
CuSO₄ (50 mM in H₂O)
-
TCEP (Tris(2-carboxyethyl)phosphine) (50 mM in H₂O, fresh)
-
TBTA (Ligand) (10 mM in DMSO)
Procedure:
-
Preparation: Dilute protein lysate to 1 mg/mL in PBS.
-
Click Cocktail Assembly: In a separate tube, mix reagents in this specific order to prevent Cu(I) oxidation:
-
3 µL TBTA
-
1 µL CuSO₄ (Vortex to mix ligand/metal)
-
1 µL TCEP (Reduction to Cu(I) starts immediately)
-
1 µL Tamra-Azide
-
-
Reaction: Add 5 µL of the Click Cocktail to 100 µL of lysate.
-
Incubation: Vortex gently and incubate at Room Temperature for 1 hour in the dark.
-
Quenching: Add 4x SDS Loading Buffer (reducing) to stop the reaction.
-
Analysis: Boil samples for 5 mins and resolve on SDS-PAGE. Scan gel for fluorescence.
Core Application 2: Synthesis of 1,2,3-Triazole Libraries
The propargyl ether group is a prime substrate for generating 1,2,3-triazoles , which are known bioisosteres of amide bonds. By reacting this aniline with a diverse library of azides, researchers can rapidly generate a library of compounds to explore Structure-Activity Relationships (SAR).
Reaction Scheme: R-N3 + this compound → 1,4-Disubstituted Triazole
Advantages:
-
Rigidity: The triazole ring adds rigidity compared to a flexible alkyl chain.
-
Hydrogen Bonding: The N2/N3 atoms of the triazole can act as weak hydrogen bond acceptors.
-
Metabolic Stability: Triazoles are generally resistant to metabolic cleavage.
References
-
Synthesis and Reactivity of Propargyl Ethers
-
Application in Click Chemistry
-
Product Specifications & Commercial Availability
Sources
- 1. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. US6794551B2 - Process for producing propargyl bromide - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. prepchem.com [prepchem.com]
The Strategic Synthesis of 1,2,3-Triazoles Utilizing [3-(Prop-2-yn-1-yloxy)phenyl]amine: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, the 1,2,3-triazole moiety has emerged as a cornerstone scaffold.[1][2][3] Its prevalence is attributed to its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and its role as a reliable bioisostere for amide bonds.[1][4] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of these heterocycles, offering a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2][5][6] This guide provides a detailed exploration of the synthesis of 1,2,3-triazoles using [3-(Prop-2-yn-1-yloxy)phenyl]amine, a versatile building block that introduces a functionalizable aromatic amine and a reactive alkyne in a single molecule.
This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols and the scientific rationale behind the experimental choices. We will delve into the two primary regioselective "click" reactions: the copper-catalyzed synthesis of 1,4-disubstituted triazoles and the ruthenium-catalyzed route to their 1,5-disubstituted counterparts.
The Keystone Building Block: this compound
The strategic advantage of employing this compound lies in its bifunctional nature. The terminal alkyne is primed for cycloaddition reactions, while the aromatic amine provides a handle for further derivatization, such as amide bond formation, sulfonylation, or diazotization, thus enabling the rapid generation of diverse compound libraries.
The synthesis of this key intermediate is straightforward, typically achieved via the Williamson ether synthesis, reacting 3-aminophenol with propargyl bromide in the presence of a mild base like potassium carbonate.[7]
Regiocontrolled Synthesis of 1,2,3-Triazoles: CuAAC vs. RuAAC
The choice of catalyst is paramount as it dictates the regiochemical outcome of the azide-alkyne cycloaddition.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the hallmark of click chemistry, delivering 1,4-disubstituted 1,2,3-triazoles with exceptional fidelity.[5][6] The reaction is typically performed in a variety of solvents, including aqueous mixtures, and is tolerant of a wide array of functional groups.[5] The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as CuSO₄·5H₂O, with a reducing agent like sodium ascorbate.[5][8]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the CuAAC, ruthenium catalysis, often employing complexes like [Cp*RuCl], directs the cycloaddition to yield the 1,5-disubstituted 1,2,3-triazole regioisomer.[5][9][10][11] This complementary regioselectivity is a powerful tool for expanding the structural diversity of synthesized libraries. The RuAAC is also notable for its ability to catalyze the reaction of internal alkynes, a limitation of the CuAAC process.[9][10][11]
Mechanistic Insights: A Tale of Two Metals
The distinct regioselectivity of CuAAC and RuAAC stems from their different reaction mechanisms.
CuAAC Mechanism: The currently accepted mechanism for CuAAC involves the formation of a copper acetylide intermediate.[8][12] This intermediate then reacts with the azide in a stepwise manner, often involving a dinuclear copper transition state, to form a six-membered copper-containing ring that subsequently rearranges to the stable 1,4-disubstituted triazole product.[8][13][14]
RuAAC Mechanism: The RuAAC reaction proceeds through a distinct pathway involving the oxidative coupling of the alkyne and azide to the ruthenium center, forming a ruthenacycle intermediate.[5][9][10] Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole and regenerates the active catalyst.[9][10]
Caption: Comparative workflows of CuAAC and RuAAC pathways.
Experimental Protocols
Safety First: Handling Azides
Organic azides are energetic molecules and should be handled with care.[15][16][17] Low molecular weight azides can be particularly sensitive to shock and heat.[17][18]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and suitable gloves.[15][19]
-
Avoid using metal spatulas to handle azides; use plastic or ceramic instead.[17][18][19]
-
Never heat organic azides unless you are certain of their stability.
-
Quench any residual azide in the reaction mixture before workup.
-
Dispose of azide-containing waste according to your institution's guidelines.[18][19]
Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC
This protocol details the reaction of this compound with benzyl azide to form 1-(benzyl)-4-((3-aminophenyl)oxymethyl)-1H-1,2,3-triazole.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), benzyl azide (1.05 eq), and a 1:1 mixture of tert-butanol and deionized water.
-
Stir the mixture at room temperature to achieve a homogeneous solution or a fine suspension.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture will typically turn a yellow-green color.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Synthesis of a 1,5-Disubstituted 1,2,3-Triazole via RuAAC
This protocol describes the reaction of this compound with benzyl azide to yield 1-(benzyl)-5-((3-aminophenyl)oxymethyl)-1H-1,2,3-triazole.
Materials:
-
This compound
-
Benzyl azide
-
Pentamethylcyclopentadienyl ruthenium(II) chloride complex ([Cp*RuCl(PPh₃)₂] or a similar precursor)
-
Toluene (anhydrous)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the [Cp*RuCl(PPh₃)₂] catalyst (0.05 eq).
-
Add anhydrous toluene to the flask, followed by this compound (1.0 eq) and benzyl azide (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.
| Parameter | CuAAC Protocol | RuAAC Protocol |
| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | [Cp*RuCl(PPh₃)₂] |
| Regioisomer | 1,4-Disubstituted | 1,5-Disubstituted |
| Solvent | t-Butanol/Water (1:1) | Toluene |
| Temperature | Room Temperature | 80-100 °C |
| Atmosphere | Air | Inert (N₂ or Ar) |
Beyond the Basics: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For biological applications where the cytotoxicity of copper is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful metal-free alternative.[20][] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a catalyst.[20][22] While the synthesis of a cyclooctyne-modified analogue of this compound is beyond the scope of this guide, researchers should be aware of this important bioorthogonal ligation strategy.
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
The strategic use of this compound in conjunction with regioselective azide-alkyne cycloaddition reactions provides a robust and versatile platform for the synthesis of diverse 1,2,3-triazole libraries. The choice between copper and ruthenium catalysis allows for precise control over the substitution pattern of the triazole ring, a critical feature in structure-activity relationship studies. By understanding the underlying mechanisms and adhering to safe laboratory practices, researchers can effectively leverage these powerful synthetic tools in their drug discovery and development endeavors.
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Wikipedia. (2024, January 28). Azide-alkyne Huisgen cycloaddition. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). 1,2,3-Triazole hybrids in medicinal chemistry: Advances in click chemistry and cytotoxic studies. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Wiley Online Library. (2026, January 15). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Angewandte Chemie International Edition. [Link]
-
Royal Society of Chemistry. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 5(128), 105901-105910. [Link]
-
Sci-Hub. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726–14768. [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
-
MDPI. (2025, November 7). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. International Journal of Molecular Sciences, 26(22), 6398. [Link]
-
ResearchGate. (2025, August 6). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. [Link]
-
MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(10), 4421–4434. [Link]
-
PubMed. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. [Link]
-
IRIS Unimore. (2021). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Bioorganic & Medicinal Chemistry, 49, 116435. [Link]
-
Royal Society of Chemistry. (2014). Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. Chemical Communications, 50(87), 13353-13356. [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]
-
MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2056. [Link]
-
University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
-
University of Victoria. (2022, May 18). Azides. [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]
-
ScienceDirect. (2021). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry, 115, 105230. [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. [Link]
-
National Institutes of Health. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(39), 25301–25308. [Link]
-
Longdom Publishing. (2016). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Organic & Inorganic Chemistry, 1(2). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. Chemical Communications, 47(3), 803-805. [Link]
-
National Institutes of Health. (2016). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCrData, 1(2), x160086. [Link]
-
PLOS One. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 9(12), e115457. [Link]
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
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- 3. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unimore.it [iris.unimore.it]
- 5. Click Chemistry [organic-chemistry.org]
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- 7. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. safety.pitt.edu [safety.pitt.edu]
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- 22. mdpi.com [mdpi.com]
Application Note: Functionalization of Polymers with [3-(Prop-2-yn-1-yloxy)phenyl]amine
[1][2]
Abstract & Strategic Utility
This guide details the protocols for grafting [3-(Prop-2-yn-1-yloxy)phenyl]amine (referred to herein as 3-PPA ) onto polymer backbones. 3-PPA is a high-value heterobifunctional linker featuring an aromatic primary amine and a terminal alkyne.[1]
Why this molecule? Unlike aliphatic propargyl amines, the aniline moiety in 3-PPA offers unique chemoselectivity.[1] It allows for:
-
Differentiated Reactivity: The lower nucleophilicity of the aniline nitrogen (compared to aliphatic amines) allows for selective functionalization in the presence of other competing nucleophiles under controlled pH.
-
Stable Linkage: When coupled to maleic anhydride copolymers, it forms stable amic acids or robust cyclic imides (post-curing), providing superior hydrolytic stability compared to aliphatic amides.[1][2]
-
"Click" Accessibility: The ether linkage provides a rotational degree of freedom that extends the alkyne away from the polymer backbone, reducing steric hindrance during subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Chemical Basis & Reactivity Profile[1][2]
Structure Analysis
-
Nucleophile: Aniline amine (pKa ~ 4.6).[1] Requires activated electrophiles (anhydrides, acid chlorides, NHS-esters) or highly efficient coupling agents (HATU, DMTMM).[1]
-
Electrophile/Ligation Handle: Terminal Alkyne. Inert to standard acylation conditions; highly reactive toward azides (CuAAC) or tetrazines (IEDDA - if strained, though this is a terminal alkyne so primarily CuAAC).[1][2]
-
Linker: Phenol ether. Electron-donating alkoxy group at the meta position slightly increases the nucleophilicity of the amine compared to unsubstituted aniline.
Reaction Logic
The functionalization strategy depends on the polymer's reactive handle.[3] We will cover the two most robust pathways:
-
Pathway A (Nucleophilic Ring Opening): For polymers containing anhydrides (e.g., Poly(styrene-alt-maleic anhydride)).[1][2] High yield, no coupling reagents required.[1]
-
Pathway B (Amide Coupling): For polymers containing carboxylic acids (e.g., Poly(acrylic acid), Hyaluronic Acid).[1][2] Requires activation.
Experimental Protocols
Protocol A: Functionalization of Maleic Anhydride Copolymers (SMA, EMA)
Best for: Creating "Clickable" nanoparticles, micellar drug carriers, and surface coatings.[1][2]
Mechanism: The aniline nitrogen attacks the succinic anhydride ring, opening it to form an amic acid. This introduces the alkyne handle while generating a free carboxylic acid, which solubilizes the polymer in water (pH dependent).[1]
Materials:
-
Poly(styrene-alt-maleic anhydride) (SMA, Mw ~ 10-20 kDa recommended)[1][2]
-
3-PPA (1.05 equivalents relative to anhydride units to be modified)
-
Solvent: Anhydrous Acetone or DMF (depending on polymer solubility)[1][2]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 g of SMA copolymer in 10 mL of anhydrous acetone (or DMF) in a round-bottom flask. Ensure complete dissolution.
-
Activation (Optional): Add 0.1 eq of Triethylamine. This catalyzes the ring opening by activating the anhydride.
-
Addition: Add 3-PPA dissolved in minimal solvent dropwise to the polymer solution.
-
Note: If targeting partial functionalization (e.g., 50%), add stoichiometric amount of 3-PPA relative to the target % and follow with excess aliphatic amine (e.g., ethanolamine) to quench remaining anhydrides if a neutral polymer is not desired.[1]
-
-
Reaction: Stir at 40°C for 6 hours or Room Temperature for 12 hours.
-
Imidization (Optional for Stability): If a chemically inert, hydrophobic linkage is required, add Sodium Acetate (0.5 eq) and Acetic Anhydride (2 eq) and reflux at 80°C for 4 hours to close the ring to a maleimide .[1][2]
-
Purification: Precipitate the polymer into cold Diethyl Ether (if DMF used) or acidic water (pH 3).[1] Centrifuge, wash 3x with water/ethanol, and vacuum dry.[1]
Protocol B: Grafting onto Carboxylated Polymers (PAA, Poly-Glutamic Acid)
Best for: Hydrogels and bioconjugates.[1][2]
Materials:
-
Coupling Agent: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[1][2][9]
Step-by-Step Workflow:
-
Solubilization: Dissolve PAA (10 mmol COOH equivalents) in 20 mL solvent.
-
Activation: Add DMTMM (1.2 eq relative to target substitution). Stir for 10 minutes.
-
Coupling: Add 3-PPA (1.0 eq relative to target substitution).
-
Reaction: Stir at Room Temperature for 24 hours.
-
Purification: Dialysis (MWCO 3.5 kDa) against methanol/water for 2 days, then pure water for 1 day. Lyophilize.
Post-Functionalization: The "Click" Reaction
Once the polymer is functionalized with 3-PPA, it serves as a scaffold for attaching azides (drugs, dyes, peptides).[1][2]
Standard CuAAC Protocol:
Visualization & Logic
Experimental Decision Tree
The following diagram illustrates the decision logic for selecting the correct functionalization pathway and the subsequent "click" chemistry workflow.
Caption: Workflow for selecting the synthesis pathway based on polymer functional groups.
Chemical Mechanism: Anhydride Ring Opening
This diagram details the specific mechanism for Protocol A, the most common application for this molecule.
Caption: Mechanism of grafting 3-PPA onto maleic anhydride copolymers.
Characterization & Data Interpretation
| Technique | Observation (Polymer-PPA) | Interpretation |
| 1H NMR | Terminal Alkyne proton (≡C-H ).[1] | |
| 1H NMR | Propargyl methylene (-O-CH 2-C≡).[1] | |
| 1H NMR | Aromatic protons of the PPA linker. | |
| FTIR | ~2120 cm⁻¹ (Weak) | Alkyne C≡C stretch.[1] |
| FTIR | ~1650 cm⁻¹ (Strong) | Amide I (C=O) band, confirming grafting.[1][2] |
| FTIR | Disappearance of 1780/1850 cm⁻¹ | Loss of anhydride ring (Protocol A). |
Troubleshooting & Critical Parameters
-
Low Degree of Substitution (DS):
-
Crosslinking/Gelation:
-
Copper Removal (Post-Click):
-
Issue: Residual copper is toxic.
-
Solution: Wash with EDTA solution or use Cu-chelating resins (e.g., CupriSorb) after the click reaction.[1]
-
References
-
Synthesis and Characterization of "Clickable" TSPO-Selective Ligands. (2021). Semantic Scholar. Describes the synthesis of propargyloxy-aniline derivatives for polymer conjugation.
-
Maleic Anhydride and Its Derivatives: Reactivity in Radical Polymerizations. (2025). NIH/PubMed. Comprehensive review on the ring-opening chemistry of maleic anhydride copolymers with amines.
-
Novel synthesis of N-substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using DMTMM. (2006). Journal of Polymer Science Part A. Establishes DMTMM as the superior coupling agent for grafting amines to PAA. [1]
-
Synthesis of Alkyne-functionalized Polymers via Living Anionic Polymerization. (2014). Chinese Journal of Polymer Science. Discusses the utility of alkyne-functionalized styrene derivatives.
-
3-(Prop-2-yn-1-yloxy)aniline PubChem Entry. (2025).[1] PubChem. Chemical and physical property data for the specific linker molecule.[3][4][5][6][7][12][13][14] [1][2]
Sources
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- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. repository.qu.edu.iq [repository.qu.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3-(Propan-2-yloxy)aniline | C9H13NO | CID 573220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Fluorescent Probes with a [3-(Prop-2-yn-1-yloxy)phenyl]amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unlocking New Possibilities in Fluorescent Probe Design
The [3-(Prop-2-yn-1-yloxy)phenyl]amine scaffold represents a versatile and powerful platform for the development of novel fluorescent probes. This guide provides an in-depth exploration of the synthesis, characterization, and application of probes derived from this scaffold, offering both the theoretical underpinnings and practical protocols necessary for successful implementation in your research.
At its core, this scaffold offers a unique combination of functionalities. The aniline moiety serves as a tunable electron-donating group, influencing the photophysical properties of the final probe through mechanisms such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). The strategically placed propargyl group provides a reactive handle for bioorthogonal "click" chemistry, enabling the facile and specific conjugation of the probe to a wide array of biomolecules. This dual functionality makes the this compound scaffold particularly attractive for creating targeted fluorescent probes for cellular imaging and other biological applications.
This document will guide you through the fundamental principles of probe design using this scaffold, provide detailed, field-tested protocols for its synthesis and subsequent fluorophore conjugation, and present application examples to illustrate its utility in modern biological research.
I. The this compound Scaffold: A Strategic Design
The unique architecture of the this compound scaffold is central to its utility in fluorescent probe development. The deliberate placement of the propargyloxy and amino groups on the phenyl ring allows for a modular approach to probe synthesis and imparts desirable photophysical characteristics.
The Aniline Moiety: A Modulator of Fluorescence
The aniline component of the scaffold acts as an electron-donating group, which is a critical determinant of the fluorescent properties of the final probe. The lone pair of electrons on the nitrogen atom can participate in the electronic structure of an attached fluorophore. This interaction is often exploited in the design of "turn-on" fluorescent probes. In the unconjugated state, the aniline's electron-donating ability can quench the fluorescence of a linked fluorophore via PET. Upon reaction of the amine with a target analyte or conjugation to a biomolecule, the electron-donating capacity of the nitrogen is altered, disrupting the PET process and leading to a significant increase in fluorescence intensity. This principle is a cornerstone of modern fluorescent probe design, enabling the detection of specific biological events with high signal-to-noise ratios.
The Propargyl Group: A Gateway to Bioconjugation
The propargyl group (prop-2-yn-1-yloxy) is a highly versatile functional group in the realm of chemical biology. Its terminal alkyne provides a reactive site for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for the conjugation of fluorescent probes to biological molecules such as proteins, nucleic acids, and glycans that have been metabolically or synthetically functionalized with azide groups. The presence of the propargyl group, therefore, transforms the scaffold into a powerful tool for creating targeted imaging agents.
II. Synthesis and Characterization
The synthesis of the this compound scaffold and its subsequent conversion into a fluorescent probe is a multi-step process that requires careful execution. The following protocols are based on established synthetic methodologies and provide a reliable pathway to obtaining high-quality probes.
Synthesis of the this compound Scaffold
The synthesis of the core scaffold is achieved through a Williamson ether synthesis, a classic and robust method for forming ethers. In this reaction, the hydroxyl group of 3-aminophenol is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from propargyl bromide.
Protocol 1: O-Propargylation of 3-Aminophenol
Materials:
-
3-Aminophenol
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add 3-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of propargyl bromide (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture dropwise.
-
Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Transfer the filtrate to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer with brine (3 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a pure compound.
Characterization: The structure of the synthesized scaffold should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conjugation with a Fluorophore
With the scaffold in hand, the next step is to attach a fluorescent reporter molecule. This is typically achieved by reacting the primary amine of the scaffold with an amine-reactive derivative of a fluorophore, such as an N-hydroxysuccinimidyl (NHS) ester or an isothiocyanate.
Protocol 2: Amine-Reactive Fluorophore Conjugation
Materials:
-
This compound
-
Amine-reactive fluorophore (e.g., a commercially available NHS ester or isothiocyanate derivative)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware for small-scale reactions
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DMSO in a reaction vial.
-
Add the amine-reactive fluorophore (1.0-1.2 eq) to the solution.
-
Add a base such as triethylamine or DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, protected from light. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be purified directly by preparative HPLC or by silica gel column chromatography to isolate the desired fluorescent probe.
Data Presentation: Photophysical Properties of a Representative Probe
The following table summarizes the key photophysical properties of a hypothetical fluorescent probe synthesized from the this compound scaffold and a generic green-emitting fluorophore.
| Property | Value |
| Excitation Maximum (λex) | 495 nm |
| Emission Maximum (λem) | 520 nm |
| Molar Extinction Coefficient (ε) | > 80,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | > 0.60 |
| Stokes Shift | 25 nm |
III. Mechanistic Insights into Fluorescence Modulation
The fluorescence of probes derived from the this compound scaffold is governed by fundamental photophysical principles. Understanding these mechanisms is crucial for the rational design of probes with desired properties.
Photoinduced Electron Transfer (PET)
As mentioned earlier, PET is a key mechanism for designing "turn-on" fluorescent probes. In the case of our scaffold, the aniline nitrogen, with its lone pair of electrons, can act as an electron donor to the excited state of the attached fluorophore. This non-radiative de-excitation pathway effectively quenches the fluorescence.
Caption: Photoinduced Electron Transfer (PET) quenching mechanism.
When the amine group is modified, for instance, through protonation or by forming an amide bond during conjugation, its electron-donating ability is diminished. This suppression of PET allows the fluorophore to return to its ground state via the radiative pathway of fluorescence, resulting in a "turn-on" response.
Intramolecular Charge Transfer (ICT)
In some fluorescent probes, the excitation of the fluorophore leads to a significant redistribution of electron density, creating an excited state with a large dipole moment, known as an Intramolecular Charge Transfer (ICT) state. The energy of this ICT state, and consequently the emission wavelength, can be highly sensitive to the polarity of the local environment. Probes designed with the this compound scaffold can exhibit ICT characteristics, with the aniline moiety acting as the electron donor and an electron-accepting part of the fluorophore. This property can be exploited to develop probes that report on changes in the microenvironment, such as binding to a protein.
IV. Application Protocols: Cellular Imaging
Fluorescent probes based on the this compound scaffold are well-suited for a variety of cellular imaging applications. The following protocol provides a general workflow for labeling and imaging live cells.
Protocol 3: Live-Cell Fluorescence Imaging
Materials:
-
Fluorescent probe stock solution (e.g., 1-10 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters for the chosen fluorophore
Procedure:
-
Cell Seeding: Seed the cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium to the final desired concentration (typically in the range of 1-10 µM).
-
Remove the old medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal loading time and concentration should be determined empirically for each probe and cell type.
-
-
Washing:
-
After incubation, remove the probe-containing medium.
-
Wash the cells with pre-warmed PBS (2-3 times) to remove any excess, unbound probe.
-
Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.
-
-
Imaging:
-
Mount the sample on the fluorescence microscope.
-
Excite the sample with the appropriate wavelength of light and capture the fluorescence emission using the corresponding filter set.
-
Acquire images at different time points or under different experimental conditions as required.
-
Troubleshooting & Optimization
preventing self-polymerization of [3-(Prop-2-yn-1-yloxy)phenyl]amine
Document ID: TSC-PPA-2026-02-15
Welcome to the technical support center for [3-(Prop-2-yn-1-yloxy)phenyl]amine (PPA). This guide is designed for researchers, scientists, and drug development professionals to address the inherent instability of PPA and provide actionable strategies to prevent its self-polymerization. Our goal is to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.
Section 1: Understanding the Instability of this compound
The utility of PPA as a bifunctional building block is derived from its two reactive moieties: a terminal alkyne and an aromatic amine. However, these same functional groups are responsible for its propensity to self-polymerize and degrade. Understanding the underlying mechanisms is the first step toward effective prevention.
Q1: Why is my this compound turning brown and becoming viscous?
Answer: This is a classic sign of degradation and self-polymerization. The discoloration is primarily due to the oxidation of the aniline group, while the increased viscosity indicates the formation of oligomers and polymers.[1] The molecule has two main reactivity hotspots that contribute to this instability.
-
Aniline Moiety Oxidation: The electron-rich aromatic amine is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1] This process can be accelerated by light, heat, and trace metal impurities. Oxidation leads to the formation of colored byproducts like nitroso and nitro compounds, and can initiate radical polymerization pathways.[2]
-
Terminal Alkyne Reactivity: The terminal alkyne group is prone to several self-reaction pathways:
-
Glaser-Hay Coupling: This is an oxidative homocoupling of terminal alkynes that occurs in the presence of a copper(I) catalyst and an oxidant, typically oxygen from the air.[3][4] This reaction forms a 1,3-diyne linkage, leading to dimerization and oligomerization.[5] Even trace amounts of copper contamination can catalyze this process.[6]
-
Radical Polymerization: The alkyne can undergo free-radical polymerization, a process that can be initiated by radicals formed from aniline oxidation or by exposure to heat or UV light.[7]
-
The combination of these two reactive groups creates a molecule that requires careful handling to maintain its monomeric form.
Caption: Key reactive sites on PPA and their associated degradation pathways.
Section 2: Proactive Prevention: Best Practices for Storage and Handling
The most effective strategy is prevention. Proper storage and handling are critical to extending the shelf life of PPA and ensuring it is suitable for your experiments.
Q2: What are the absolute best-practice conditions for storing PPA?
Answer: To minimize degradation, PPA must be protected from oxygen, light, heat, and metal contamination. We have established a robust protocol based on best practices for handling both air-sensitive anilines and terminal alkynes.[8][9]
Recommended Storage Protocol
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the aniline group and suppresses oxygen-dependent Glaser coupling of the alkyne.[1][10] |
| Temperature | -20°C (Freezer) | Reduces the rate of all degradation pathways, including radical formation and thermal polymerization. |
| Container | Amber Glass Vial with Septum Cap | Amber glass protects the compound from light, which can catalyze oxidation and radical formation.[11] A septum cap allows for inert gas blanketing and withdrawal without fully opening the container.[12][13] |
| Inhibitor | Butylated Hydroxytoluene (BHT) | BHT is an effective radical scavenger that functions well at low temperatures and is compatible with both amine and alkyne functionalities.[7][14] It is less prone to forming colored byproducts than other phenolic inhibitors like hydroquinone (HQ). |
Step-by-Step Protocol: Preparing PPA for Long-Term Storage
-
Procurement: Upon receiving PPA, inspect it immediately. If it is already discolored (more than a pale yellow), its purity is compromised.
-
Inhibitor Addition:
-
Work in a fume hood. If the PPA is a solid, dissolve it in a minimal amount of a high-purity, dry, and degassed solvent (e.g., anhydrous THF or Dichloromethane).
-
Prepare a stock solution of BHT in the same solvent.
-
Add the BHT stock solution to the PPA to achieve a final concentration of 100-200 ppm (0.01-0.02% by weight).
-
If using the PPA neat, add the appropriate mass of BHT directly and mix gently until dissolved.
-
-
Aliquoting & Packaging:
-
Dispense the PPA solution (or neat liquid/solid) into several small, amber glass vials appropriate for single-use. This minimizes the number of times the main stock is warmed and exposed to potential contaminants.
-
Use vials equipped with a PTFE-lined septum cap.
-
-
Inerting:
-
Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 30-60 seconds.[15]
-
Quickly and tightly seal the vial.
-
-
Sealing & Labeling:
-
For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Label each vial clearly with the compound name, date, concentration (if in solution), and the presence of BHT inhibitor.
-
-
Storage: Place the sealed vials inside a secondary container and store them in a -20°C freezer that is not frost-free (to avoid temperature cycling).
Section 3: Troubleshooting Guide
Even with the best precautions, issues can arise. This section addresses common problems and provides a logical workflow for resolving them.
Caption: Troubleshooting workflow for degraded PPA.
Q3: My PPA has turned dark brown. Can I still use it?
Answer: A dark brown or black color indicates significant oxidation of the aniline moiety.[1] This often correlates with the formation of polymeric impurities. For most applications, especially those sensitive to stoichiometry or catalyst poisoning (like 'click' chemistry), this material should not be used without purification. The oxidation products can interfere with subsequent reactions.[2] We recommend following the troubleshooting workflow above.
Q4: My reaction involving PPA is not working, and I suspect the starting material. What should I do?
Answer: First, verify the purity of your PPA. A simple Thin Layer Chromatography (TLC) analysis can be very informative. Compare your current batch to a fresh standard or a previously successful batch. Look for streaking from the baseline or new, lower Rf spots, which can indicate polar, polymeric impurities. A proton NMR (¹H NMR) can also be revealing; the disappearance of the terminal alkyne proton signal (typically a triplet around 2.5 ppm) or significant broadening of aromatic signals suggests polymerization or coupling has occurred. If impurities are confirmed, purification is necessary.
Section 4: Experimental Protocols
This section provides detailed methodologies for the stabilization and purification of PPA.
4.1 Protocol: Addition of BHT Inhibitor to PPA
-
Objective: To add a radical scavenger to prevent free-radical polymerization during storage.
-
Materials:
-
This compound (PPA)
-
Butylated Hydroxytoluene (BHT), high purity
-
Anhydrous, degassed solvent (e.g., THF or DCM), if needed
-
Microbalance
-
Inert atmosphere workstation (glovebox) or Schlenk line
-
-
Procedure:
-
Calculate the required mass of BHT for a 100-200 ppm concentration. For 1 gram of PPA, this is 0.1-0.2 mg of BHT. It is practical to make a stock solution.
-
Stock Solution Method (Recommended):
-
Accurately weigh 10 mg of BHT and dissolve it in 10.0 mL of anhydrous, degassed solvent. This gives a 1 mg/mL solution.
-
For each gram of PPA, add 0.1-0.2 mL of the BHT stock solution.
-
-
Thoroughly mix the PPA and BHT under an inert atmosphere.
-
If a solvent was used, it can be removed in vacuo at low temperature (<30°C) if the neat compound is required, ensuring the flask is backfilled with an inert gas.
-
Proceed immediately to the storage protocol (Section 2).
-
4.2 Protocol: Purification of Discolored PPA by Column Chromatography
-
Objective: To remove colored oxidation products and oligomers.
-
Safety: Perform all steps in a well-ventilated fume hood. Aniline derivatives can be toxic and are absorbed through the skin.[16]
-
Procedure:
-
Slurry Preparation: Dissolve the discolored PPA in a minimum amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry.
-
Column Packing: Pack a silica gel column using a non-polar eluent (e.g., Hexane/Ethyl Acetate 9:1). The choice of solvent system may need to be optimized by TLC.
-
Loading: Carefully evaporate the solvent from the slurry in vacuo to get a dry, free-flowing powder. Load this powder onto the top of the packed column.
-
Elution: Elute the column with your chosen solvent system. The less polar, pure PPA should elute before the more polar, colored impurities and oligomers.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Pooling and Evaporation: Combine the pure fractions. Add 100-200 ppm of BHT before evaporating the solvent.
-
Final Step: Evaporate the solvent under reduced pressure at a low temperature (<30°C). Immediately place the purified, stabilized PPA under an inert atmosphere and store at -20°C as described in Section 2.
-
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use hydroquinone (HQ) or MEHQ instead of BHT?
-
A: While HQ and MEHQ are excellent inhibitors, they require the presence of oxygen to function effectively as they scavenge peroxy radicals.[7][17] In a properly inerted vial, their efficacy is reduced. Furthermore, their oxidation products are often highly colored, which can be misleading. BHT is a more suitable choice for anaerobic, low-temperature storage.
-
-
Q: I ran a 'click' reaction with my PPA and it failed. Could the BHT inhibitor be the cause?
-
A: It is highly unlikely. BHT at 100-200 ppm is a very low concentration and is not known to interfere with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Reaction failure is more likely due to degraded PPA (e.g., absence of the terminal alkyne) or issues with the copper catalyst (e.g., oxidation to Cu(II)). In fact, some protocols for similar reactions recommend adding reducing agents to prevent oxidative side reactions like Glaser coupling, which protects the integrity of the alkyne.[10][18]
-
-
Q: Why is it important to aliquot into single-use vials?
-
A: Every time a container is opened and its contents are warmed from -20°C, you risk introducing atmospheric oxygen and moisture.[9] Moisture can condense inside the cold vial. By using single-use aliquots, the main stock remains pristine, ensuring long-term stability and reproducibility between experiments.
-
References
-
Fairman, R., et al. (2016). Development of optimized conditions for Glaser-Hay bioconjugations. PMC. [Link]
-
Wang, R., et al. (2021). A novel inhibition mechanism of aniline on nitrification: Aniline degradation competes dissolved oxygen with nitrification. Science of The Total Environment, 770, 145205. [Link]
-
Kramer, R. (n.d.). The Manipulation of Air-Sensitive Compounds. In Organometallics (pp. 15-40). [Link]
-
Sun, Y., et al. (2019). Oxidation kinetics of anilines by aqueous permanganate and effects of manganese products: Comparison to phenols. Chemosphere, 235, 949-957. [Link]
-
Goh, Y., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(10), 3724–3734. [Link]
-
Latch, D. E., & McNeill, K. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(11), 2536–2545. [Link]
-
ResearchGate. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
-
Beck, K., et al. (2019). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Chemie Ingenieur Technik, 91(11), 1637-1642. [Link]
-
PubMed. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
-
Woodweb. (n.d.). Analyzing aniline dye problems. [Link]
-
TDPRI. (2021). Aniline dye debacle. [Link]
-
Wikipedia. (n.d.). Glaser coupling. [Link]
-
ATSDR - CDC. (n.d.). Aniline | Medical Management Guidelines. [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]
-
Wiley Online Library. (2019). Aniline Oxidation for Synthesis of Azo- and Azoxybenzenes. [Link]
-
SynArchive. (n.d.). Glaser-Hay Coupling. [Link]
-
ResearchGate. (2015). Thermal Characteristics of Propargyl Ether Phenolic Resins. [Link]
-
PMC. (2023). Inhibition of Free Radical Polymerization: A Review. [Link]
-
PMC. (2021). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. [Link]
-
RSC Publishing. (2019). A novel strategy to purify conductive polymer particles. [Link]
-
RSC Publishing. (n.d.). Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids. [Link]
-
Semantic Scholar. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
-
Mol-Instincts. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. [Link]
-
PubChem - NIH. (n.d.). Propargyl ether. [Link]
-
ACS Publications. (2022). Controlled Alternating Metathesis Copolymerization of Terminal Alkynes. [Link]
-
PubMed. (2022). Controlled Alternating Metathesis Copolymerization of Terminal Alkynes. [Link]
-
ACS Publications. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. [Link]
-
PMC. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. [Link]
-
Reddit. (2014). Purify and dry aniline?. [Link]
-
PubChem - NIH. (n.d.). 3-(Prop-2-en-1-yloxy)propan-1-amine. [Link]
-
YouTube. (2013). Radical Reaction Inhibitors. [Link]
-
PubMed. (2019). Inhibition of radical reactions for an improved potassium tert-butoxide-promoted (11) C-methylation strategy for the synthesis of α-(11) C-methyl amino acids. [Link]
- Google Patents. (n.d.). US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer.
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troubleshooting low bioconjugation efficiency with [3-(Prop-2-yn-1-yloxy)phenyl]amine
The following guide is structured as a specialized Technical Support Center response. It assumes the persona of a Senior Application Scientist addressing a user struggling with the bioconjugation of [3-(Prop-2-yn-1-yloxy)phenyl]amine .
Subject: Optimization of this compound Conjugation Efficiency Ticket Priority: High (Experimental Stalling) Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are experiencing low conjugation efficiency with This compound . This molecule is a heterobifunctional linker containing two distinct reactive handles:
-
Aromatic Amine (Aniline): For conjugation to activated carboxylic acids (NHS esters) or aldehydes.
-
Terminal Alkyne: For bioorthogonal Click Chemistry (CuAAC).
The Root Cause: The most common failure point with this specific molecule is the aniline handle . Unlike the aliphatic amines found in standard linkers (e.g., PEG-amines) or lysine residues, anilines are significantly less nucleophilic.[1] If you are using a "standard" pH 8.5 NHS-ester protocol, your reaction is likely failing because hydrolysis of the NHS ester is outcompeting the slow amine conjugation.
This guide provides a mechanistic breakdown and optimized protocols to resolve this specific chemical mismatch.
Part 1: Diagnostic Logic & Workflow
Before altering your protocol, use this logic tree to pinpoint the exact failure mode.
Figure 1: Diagnostic logic tree for identifying the bottleneck in heterobifunctional linker conjugation.
Part 2: Troubleshooting The Aniline Conjugation (The "Hidden" Trap)
The Chemistry
The amino group on your molecule is an aniline (phenylamine).
-
Aliphatic Amine pKa (e.g., Lysine): ~10.5[1]
-
Aniline pKa: ~4.6
Why Standard Protocols Fail: Standard NHS-ester protocols recommend pH 8.0–8.5. At this pH, aliphatic amines are partially deprotonated and reactive. However, the NHS ester half-life is short (minutes) due to hydrolysis.[2][3] Because anilines are weak nucleophiles (due to resonance delocalization of the lone pair into the phenyl ring), they react slowly. At pH 8.5, the NHS ester hydrolyzes completely before the aniline has time to react.
Solution: The "Goldilocks" pH Strategy
You must lower the pH. While this seems counter-intuitive, anilines remain unprotonated (and thus reactive) at pH 6.0, whereas the hydrolysis rate of NHS esters drops significantly at this lower pH, extending their half-life from minutes to hours.[1]
Optimized Protocol for Aniline-NHS Coupling:
| Parameter | Standard Protocol (Avoid) | Optimized Aniline Protocol |
| Buffer pH | pH 8.0 – 8.5 (Bicarbonate) | pH 6.0 – 6.5 (Phosphate/MES) |
| Stoichiometry | 1.5 – 3 equivalents | 10 – 20 equivalents (of Linker) |
| Solvent | Aqueous | 20-30% DMSO/DMF (Essential for solubility) |
| Time | 30-60 mins | 4 – 16 hours (Slow kinetics) |
| Catalyst | None | 100 mM Aniline (as catalyst) or 300 mM Imidazole |
Step-by-Step Procedure:
-
Solubilization: Dissolve this compound in dry DMSO to 50 mM.
-
Buffer Prep: Prepare the biomolecule (containing NHS ester) in 0.1 M Phosphate Buffer, pH 6.0.
-
Mixing: Add the linker solution to the biomolecule. Ensure final organic solvent concentration is ~20% to prevent the hydrophobic phenyl ring from aggregating.
-
Incubation: Incubate at Room Temperature for 6 hours or 4°C overnight.
-
Purification: Remove excess small molecule via Desalting Column (e.g., PD-10) or Dialysis.
Expert Insight: If NHS coupling continues to fail, switch to Reductive Amination . React the aniline with an aldehyde-functionalized biomolecule at pH 5.0–6.0. Anilines form Schiff bases (imines) very efficiently under acidic conditions, which can then be reduced with NaCNBH₃.[1]
Part 3: Troubleshooting Click Chemistry (CuAAC)
If Step 1 is successful but the subsequent "Click" to an azide fails, the issue is likely Copper Catalyst Degradation .
The Chemistry
The alkyne on your molecule is a terminal alkyne. It requires Cu(I) catalysis.
-
Issue: Cu(I) is unstable and oxidizes to inactive Cu(II) in air.[1]
-
Issue: Biomolecules (proteins) chelate copper, stripping it from the reaction.[1]
Optimized CuAAC Protocol
Do not use simple Copper Sulfate + Ascorbate. You must use a Copper-protecting Ligand .
Reagent Setup:
-
Cu-Ligand Complex (Premix): Mix CuSO₄ (20 mM) with THPTA Ligand (100 mM) in a 1:5 ratio before adding to the reaction. This complex protects Cu(I) from oxidation and disproportionation.
-
Reducing Agent: Sodium Ascorbate (100 mM, Freshly Prepared ). Note: Ascorbate degrades within 1 hour in solution.
Reaction Mix (Final Concentrations):
-
Biomolecule-Alkyne: 10–50 µM
-
Azide-Label: 2–5 equivalents
-
Cu-THPTA Complex: 100 µM Cu / 500 µM THPTA
-
Sodium Ascorbate: 2.5 mM
-
Aminoguanidine: 5 mM (Prevents protein-aldehyde crosslinking by oxidized ascorbate byproducts).
Part 4: Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns cloudy immediately after adding the linker. What happened? A: This is "Crash-out." The this compound molecule is hydrophobic due to the phenyl ring and propargyl ether. If you add a concentrated DMSO stock directly to an aqueous buffer, it precipitates.
-
Fix: Add the DMSO stock slowly while vortexing. Ensure the buffer contains a compatible co-solvent (e.g., 10-20% DMSO or PEG).
Q2: Can I use a "Copper-Free" Click reaction with this molecule? A: No. This molecule contains a terminal alkyne. Copper-free click chemistry (SPAAC) requires a strained alkyne (like DBCO or BCN).[1] You generally cannot convert a terminal alkyne to a strained alkyne easily. You must use CuAAC.
Q3: How do I verify the aniline actually conjugated? A: UV-Vis spectroscopy is often insufficient due to overlapping protein absorbance.
-
Method: Use LC-MS (Liquid Chromatography-Mass Spectrometry). Look for the mass shift corresponding to the linker addition (+ Linker MW - Leaving Group).
-
Alternative: If you lack MS, react the conjugated product with a fluorogenic azide (e.g., CalFluor 488 Azide).[1] If the aniline conjugation worked, the alkyne is present, and the click reaction will make the protein fluorescent.
References
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS ester hydrolysis rates and pH optimization).
-
Prescher, J. A., & Bertozzi, C. R. (2005).[1] Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21.[1] (Foundational review on bioorthogonal chemistry and CuAAC compatibility). [1]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.[1] (Establishes the necessity of THPTA ligands for protein click reactions). [1]
-
Dirksen, A., & Dawson, P. E. (2008).[1] Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.[1] (Discusses aniline catalysis and reactivity profiles of aromatic amines). [1]
Sources
Technical Support Center: Catalyst Selection for Cycloaddition with [3-(Prop-2-yn-1-yloxy)phenyl]amine
Case ID: 3-APA-CLICK-001 Topic: Catalyst Optimization & Troubleshooting for Amine-Functionalized Propargyl Ethers Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Substrate Challenge
You are working with [3-(Prop-2-yn-1-yloxy)phenyl]amine . Before selecting a catalyst, we must analyze the "personality" of this molecule. It presents a classic Chemo-Selectivity Conflict :
-
The Click Handle: The terminal alkyne (
) is the desired reaction site for 1,2,3-triazole formation. -
The Interfering Agent: The primary aniline amine (
) and the ether oxygen ( ) create a "chelating pocket."
The Core Problem: Naked Copper(I) species are soft Lewis acids. While they prefer the alkyne, the free amine in your substrate is a competent ligand. It can coordinate to the copper center, leading to two failure modes:
-
Catalyst Poisoning: The amine occupies coordination sites required for the azide/alkyne to bind.
-
Accelerated Oxidation: Amine-coordinated Cu(I) is rapidly oxidized by atmospheric oxygen to Cu(II) (which is inactive for "click" and promotes side reactions), a phenomenon often called the "Green Death."
Catalyst & Ligand Selection Matrix
For efficient cycloaddition with this substrate, naked copper salts (e.g., CuI or CuSO4/Ascorbate without ligands) are not recommended. You require a ligand-accelerated system to outcompete the substrate amine.
Selection Logic Table
| Reaction Environment | Recommended Catalyst System | Ligand Choice | Why? |
| Aqueous / Buffer (Bioconjugation) | CuSO₄ + NaAsc + Ligand | THPTA or BTTES | THPTA is water-soluble and prevents amine-induced oxidation. BTTES is superior for low Cu loading and faster kinetics. |
| Organic Solvent (DMSO, DMF, tBuOH) | Cu(MeCN)₄PF₆ + Ligand or CuSO₄/NaAsc | TBTA | TBTA is the gold standard for organic solubility. It creates a steric bulk that protects the Cu(I) center from the substrate's amine. |
| Strict Regiocontrol (1,5-isomer) | Ruthenium (II) | Cp*RuCl(PPh₃)₂ | If you need the 1,5-triazole (vs. the 1,4-CuAAC product), Cu-catalysis will not work. Use RuAAC. |
| Heterogeneous (Easy Removal) | Cu/C or Cu Nanoparticles | N/A | Useful for scale-up to avoid metal scavenging, but reaction rates may be slower due to amine surface passivation. |
Visualizing the Decision Process
The following logic tree guides you through the selection process based on your experimental constraints.
Caption: Decision tree for catalyst and ligand selection based on regioselectivity and solvent compatibility.
Standard Operating Procedure (SOP)
Optimized Protocol for Amine-Containing Alkynes (Organic/Aqueous Mix)
Objective: Synthesize 1,4-triazole while suppressing amine interference.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Azide Partner: R-N3 (1.0 - 1.2 equiv)
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)[3]
Step-by-Step Guide:
-
Solvent Prep: Use a mixture of t-BuOH/Water (1:1) or DMSO/Water . Note: Degassing the solvent (sparging with N2 for 15 mins) is highly recommended for aniline substrates to prevent oxidative homocoupling.
-
Ligand Pre-Complexation (Crucial):
-
Dissolve CuSO₄ (5 mol%) and TBTA (10 mol%) in a small amount of solvent.
-
Stir for 5 minutes. The solution should be clear blue/green. Pre-complexing ensures the ligand protects the copper before the amine substrate sees it.
-
-
Reaction Assembly:
-
Add the Alkyne substrate and Azide to the reaction vessel.
-
Add the Cu-TBTA complex.
-
-
Initiation:
-
Add Sodium Ascorbate (15-20 mol%) freshly dissolved in water.
-
Why high ascorbate? The amine substrate promotes oxidation; excess ascorbate keeps Cu in the active +1 state.
-
-
Monitoring: Stir at RT. If the solution turns bright yellow/orange, the reaction is active. If it turns dark green/brown, oxidation has occurred (see Troubleshooting).
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned dark green/brown and conversion stopped. What happened?
Diagnosis: This is the "Green Death." The aniline group in your substrate coordinated with Cu(I), facilitating its oxidation to Cu(II) by atmospheric oxygen. Cu(II) is inactive for the click reaction and can cause oxidative byproducts. Solution:
-
Increase Ligand Load: Ensure Ligand:Cu ratio is at least 2:1, preferably 5:1.
-
Exclude Oxygen: Run the reaction under Nitrogen or Argon.
-
Add More Reductant: Add another portion of Sodium Ascorbate (10 mol%) to reduce Cu(II) back to Cu(I).
Q2: I see a new spot on TLC that is NOT the triazole. What is it?
Diagnosis: Likely Glaser Coupling (homocoupling of the alkyne).[8] The terminal alkyne reacts with itself:
-
Strictly degas solvents.
-
Ensure the azide is present in slight excess (1.2 equiv) to consume the alkyne faster than it can homocouple.
Q3: The reaction is sluggish (low yield after 24h).
Diagnosis: The substrate amine might be competitively inhibiting the catalyst. Solution:
-
Switch Ligand: Move from TBTA to BTTES . BTTES forms a more active catalyst complex that turns over faster, reducing the window for inhibition.
-
Heat: Gently heat to 40-50°C. Warning: Do not overheat azides.
Mechanistic Visualization: The Amine Interference
Understanding why the reaction fails helps you prevent it.
Caption: Pathway comparison showing how ligands prevent amine-mediated catalyst poisoning and oxidation.
References
-
Ligand-Accelerated CuAAC (TBTA): Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link
-
Water-Soluble Ligands (THPTA): Hong, V., Presolski, S., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Next-Gen Ligands (BTTES): Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. Link
-
Ruthenium Catalysis (RuAAC): Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[9][10][11] Journal of the American Chemical Society, 127(46), 15998–15999. Link
-
Glaser Coupling Interference: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39, 1302-1315. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications / Chemical Reviews, 2016 [sci-hub.box]
- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 11. Click Chemistry [organic-chemistry.org]
Technical Support Center: Analytical Strategies for Impurity Profiling of [3-(Prop-2-yn-1-yloxy)phenyl]amine
Welcome to the technical support center for the analytical characterization of [3-(Prop-2-yn-1-yloxy)phenyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and quantifying impurities in this key pharmaceutical intermediate. Our focus is on the causality behind experimental choices, ensuring robust and reliable analytical outcomes.
Understanding the Analyte and Potential Impurities
This compound is an aromatic amine containing a propargyl ether functional group. Its impurity profile can be influenced by the synthetic route, purification process, and storage conditions. Understanding the potential sources of impurities is the first step in developing a robust analytical method.[1][2]
Common Sources of Impurities:
-
Starting Materials: Unreacted 3-aminophenol or propargyl halides.
-
By-products: Products from side reactions, such as dialkylation or reactions involving impurities in the starting materials.
-
Intermediates: Incomplete reactions leading to the presence of synthetic intermediates.[1]
-
Degradation Products: Resulting from hydrolysis, oxidation, or photolysis of the final product. Aromatic amines can be susceptible to oxidation.[3][4]
Table 1: Potential Impurities and their Origin
| Impurity Name | Structure | Potential Origin | Recommended Primary Analytical Technique |
| 3-Aminophenol | C₆H₇NO | Unreacted starting material | HPLC-UV, GC-MS (after derivatization) |
| Propargyl Bromide/Chloride | C₃H₃Br / C₃H₃Cl | Unreacted starting material | Headspace GC-MS |
| Bisthis compound | C₁₈H₁₅NO₂ | Over-alkylation by-product | HPLC-UV/MS |
| 3-Hydroxyphenylamine (from ether cleavage) | C₆H₇NO | Degradation | HPLC-UV, GC-MS (after derivatization) |
| Oxidation products (e.g., nitroso derivatives) | Varies | Degradation | LC-MS |
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for analyzing non-volatile organic impurities in pharmaceutical compounds.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point due to the molecule's moderate polarity.
HPLC Troubleshooting Guide & FAQs
Q1: My peak for the main compound is tailing. What is the cause and how can I fix it?
-
Causality: Peak tailing for amines in RP-HPLC is often caused by strong interactions between the basic amine group and residual acidic silanols on the silica-based column packing. This secondary interaction leads to a non-ideal chromatographic peak shape.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For an amine, working at a mid-range pH (e.g., 6-8) can sometimes reduce tailing. However, be mindful of the column's pH stability (typically pH 2-8).[5]
-
Use a Base-Deactivated Column: Modern columns designed for basic compounds (e.g., those with end-capping or hybrid silica technology) are highly recommended to minimize silanol interactions.
-
Add a Competing Base: Incorporate a low concentration of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[6]
-
Q2: I'm seeing ghost peaks in my gradient run. Where are they coming from?
-
Causality: Ghost peaks are spurious peaks that are not from the injected sample. In gradient elution, they often arise from contaminants in the mobile phase or carryover from previous injections.[7] Impurities can accumulate on the column under weak mobile phase conditions and elute as the solvent strength increases.
-
Troubleshooting Steps:
-
Solvent Purity: Always use high-purity, HPLC-grade solvents and fresh, high-quality water (e.g., Milli-Q).[6]
-
Blank Injections: Run a blank gradient (injecting only the sample solvent) to confirm if the ghost peaks are from the system or the sample preparation.
-
System Cleaning: Flush the system, including the injector and lines, with a strong solvent (like 100% acetonitrile or methanol) to remove contaminants.
-
Check Mobile Phase Additives: Ensure any buffers or additives are fully dissolved and stable in the mobile phase.
-
Q3: My retention times are drifting to shorter times with each injection. What's happening?
-
Causality: Drifting retention times, especially to shorter times, often indicate a change in the stationary phase, which can be caused by the loss of the bonded phase ("column stripping") under harsh mobile phase conditions (e.g., high pH).[5] It can also be due to insufficient column equilibration between runs.[7]
-
Troubleshooting Steps:
-
Mobile Phase pH: Verify that the mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based columns).
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this may require flushing with 10-20 column volumes.[5]
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[5][8]
-
Experimental Protocol: Starting RP-HPLC Method
This protocol provides a robust starting point for method development.
-
Column: C18, base-deactivated, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: Hold at 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
Diagram: HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
Secondary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.[1] For this compound, it is particularly useful for detecting residual starting materials like propargyl halides or low molecular weight by-products.
GC-MS Troubleshooting Guide & FAQs
Q1: My analyte is not passing through the GC column, or the peak is very broad.
-
Causality: The target molecule, being an amine with a higher boiling point, may not be volatile enough for direct GC analysis or may be interacting strongly with the column's stationary phase.[9]
-
Troubleshooting Steps:
-
Derivatization: Convert the amine group to a less polar, more volatile derivative (e.g., a silyl derivative using BSTFA or a trifluoroacetyl derivative). This is a common and highly effective strategy for analyzing amines by GC.[9]
-
Increase Temperatures: Gradually increase the injector and oven temperatures. However, be cautious of thermal degradation of the analyte.
-
Use an Inert Column: Employ a column specifically designed for analyzing active compounds like amines to minimize on-column interactions.
-
Q2: How can I confirm the identity of a small impurity peak?
-
Causality: The primary strength of GC-MS is structural identification through mass spectral fragmentation patterns.
-
Solution:
-
Mass Spectrum Analysis: Examine the mass spectrum of the unknown peak. The fragmentation pattern provides a fingerprint of the molecule.
-
Library Search: Compare the obtained mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley). A high match factor can provide a tentative identification.[9]
-
Reference Standard: The definitive way to confirm identity is to inject a pure reference standard of the suspected impurity and confirm that the retention time and mass spectrum match perfectly.
-
Experimental Protocol: Starting GC-MS Method
This method is suitable for volatile impurities and the derivatized analyte.
-
Column: DB-5ms or equivalent (low-bleed, 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless, run in split mode (e.g., 20:1) to avoid overloading. Temperature: 250 °C.
-
Oven Program:
-
Initial Temp: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temp: 280 °C.
-
MS Ion Source Temp: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation (for derivatization):
-
Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat at 60 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution.
-
Diagram: GC-MS Impurity Identification Workflow
Caption: Workflow for identifying unknown impurities using GC-MS.
Forced Degradation Studies
To ensure your analytical method is "stability-indicating," you must perform forced degradation studies.[4] This involves subjecting the material to harsh conditions to intentionally produce degradation products. The goal is to demonstrate that your method can separate these degradants from the main peak and from each other.[3][10]
Protocol: ICH-Compliant Forced Degradation Study
As per ICH Q1A(R2) guidelines, the goal is to achieve 5-20% degradation of the active substance.[10]
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at 60 °C for 24 hours.
-
Procedure: Dissolve the sample in a small amount of organic solvent, then add the acid. After the specified time, neutralize the solution before HPLC analysis.
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at 60 °C for 24 hours.
-
Procedure: Similar to acid hydrolysis, neutralize before analysis.
-
-
Oxidative Degradation:
-
Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.
-
Procedure: Dissolve the sample and add the H₂O₂ solution. Monitor the reaction, as oxidation can be rapid.
-
-
Thermal Degradation:
-
Condition: Expose the solid sample to 80 °C for 48 hours.
-
Procedure: Analyze the solid material directly by dissolving it for HPLC analysis.
-
-
Photolytic Degradation:
-
Condition: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
Procedure: Use a photostability chamber. Analyze a dark control sample in parallel.
-
After each stress condition, analyze the sample using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main compound peak.
References
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification . PubMed. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! . PharmaCores. [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines . ACS Publications. [Link]
-
Troubleshooting and Performance Improvement for HPLC . Aurigene Pharmaceutical Services. [Link]
-
HPLC Troubleshooting Guide . Chromedia. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. [Link]
-
UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE . IJNRD. [Link]
-
Development of an HPLC method for the determination of amines in a leukemia mouse model . RSC Publishing. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector . Waters Corporation. [Link]
-
Forced Degradation Studies . MedCrave online. [Link]
-
Forced Degradation Studies . SciSpace. [Link]
-
Forced Degradation Studies | ICH Stability Testing . BioPharmaSpec. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review . ScienceDirect. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products . Waters Corporation. [Link]
-
Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column . Restek. [Link]
-
Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column . Restek Resource Hub. [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) Analysis . Emery Pharma. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance . Biotech Spain. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling . Aizeon Publishers. [Link]
-
Recent trends in the impurity profile of pharmaceuticals . Semantic Scholar. [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ijnrd.org [ijnrd.org]
- 9. emerypharma.com [emerypharma.com]
- 10. resolvemass.ca [resolvemass.ca]
Validation & Comparative
peer-reviewed literature on [3-(Prop-2-yn-1-yloxy)phenyl]amine applications
An In-Depth Technical Guide to the Applications of [3-(Prop-2-yn-1-yloxy)phenyl]amine A Comparative Analysis for Researchers and Drug Development Professionals
Introduction: A Bifunctional Tool for Modern Chemistry
This compound is a versatile organic molecule that serves as a powerful building block in both bioorthogonal chemistry and medicinal chemistry. Its utility stems from a bifunctional architecture: a terminal alkyne handle and a nucleophilic aniline moiety.
-
The Terminal Alkyne (Prop-2-yn-1-yloxy): This functional group is the cornerstone of its application in "click chemistry." Specifically, it is a reactive partner in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction for covalently linking molecules in complex biological environments.[1][2]
-
The Aniline (phenylamine): The primary amine on the phenyl ring is a classic functional group in organic synthesis. It can be readily modified through acylation, alkylation, or used in various coupling reactions to build more complex molecular scaffolds, making it an ideal starting point for drug discovery campaigns.[3][4]
This guide provides a comparative analysis of this compound and its derivatives, offering field-proven insights into its primary applications and objectively comparing its performance with key alternatives.
Application I: A Versatile Reagent for Bioorthogonal Labeling
The most prominent application of terminal alkyne-bearing molecules like this compound is in bioorthogonal chemistry. This field involves chemical reactions that can occur in living systems without interfering with native biological processes.[5] The primary use is to attach a probe (e.g., a fluorophore or a purification tag) to a biomolecule of interest that has been metabolically labeled with a complementary azide group.[1]
Core Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound reacts with an azide-modified biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[6] This "click" reaction is exceptionally robust, high-yielding, and has a fast reaction rate.[7] The aniline group can be pre-functionalized with a desired reporter tag (like a fluorescent dye) before the click reaction occurs.
Comparative Analysis: CuAAC vs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The main alternative to CuAAC for bioorthogonal labeling is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as "copper-free click chemistry."[2] SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne is sufficient to drive the reaction with an azide at physiological temperatures without the need for a catalyst.[1][2]
Causality Behind Experimental Choice: The decision to use a CuAAC-compatible probe over a SPAAC reagent is a trade-off between reaction speed, reagent size, and potential toxicity.
-
Choose CuAAC when: Rapid and complete labeling is paramount, and the experimental system (e.g., fixed cells, cell lysates, in vitro protein labeling) can tolerate low concentrations of a copper catalyst. The small size of the alkyne tag is also advantageous as it is less likely to perturb the biological system during metabolic incorporation.[5]
-
Choose SPAAC when: The experiment must be conducted in live cells or whole organisms (in vivo) where copper toxicity is a significant concern.[1][2] While generally slower than CuAAC, newer strained alkynes have improved kinetics. The trade-off is the larger, more perturbative nature of the cyclooctyne tag.
Data Presentation: Comparison of Bioorthogonal Ligation Chemistries
| Feature | CuAAC (using Terminal Alkynes) | SPAAC (using Cyclooctynes) | Supporting Rationale |
| Reaction Rate | Very Fast (10² - 10³ M⁻¹s⁻¹) | Moderate to Fast (10⁻¹ - 10¹ M⁻¹s⁻¹) | The copper(I) catalyst dramatically accelerates the cycloaddition, making CuAAC kinetically superior.[2][5][7] |
| Biocompatibility | Limited in live cells due to copper toxicity | Excellent for live-cell and in vivo imaging | The absence of a cytotoxic metal catalyst is the primary advantage of SPAAC for live-system applications.[1][2] |
| Reagent Size | Minimal (Alkyne is small) | Bulky (Cyclooctyne is large) | The small size of the terminal alkyne is less likely to interfere with protein function or metabolic pathways.[5] |
| Fluorogenicity | Possible with specific dye-ligand design | More readily achieved with certain cyclooctynes | Fluorogenic probes, which light up upon reaction, can be designed for both modalities to reduce background signal.[1] |
Experimental Protocol: CuAAC Labeling of Azide-Modified Proteins in Cell Lysate
This protocol provides a self-validating system for labeling proteins that have been metabolically engineered to contain an azide group (e.g., by incorporating an azido-amino acid like azidohomoalanine, AHA).
-
Preparation of Reagents:
-
Click-Probe Stock: Prepare a 10 mM stock solution of an alkyne-functionalized probe (e.g., alkyne-biotin or a derivative of this compound pre-labeled with a fluorophore) in DMSO.
-
Catalyst Premix: Prepare a fresh solution containing:
-
1.7 mM Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
1.0 mM Copper(II) Sulfate (CuSO₄)
-
5.0 mM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO/t-butanol.
-
-
Rationale: TCEP is a reducing agent that converts Cu(II) to the active Cu(I) species in situ. TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[6]
-
-
Protein Labeling:
-
To 50 µL of cell lysate containing azide-modified proteins (at ~1-2 mg/mL), add 2 µL of the Click-Probe Stock (final concentration: ~400 µM).
-
Add 10 µL of the Catalyst Premix.
-
Incubate at room temperature for 1-2 hours with gentle vortexing.
-
-
Validation and Analysis:
-
Precipitation: Precipitate the protein using a chloroform/methanol protocol to remove excess reagents.
-
SDS-PAGE Analysis: Resuspend the protein pellet in loading buffer, run on an SDS-PAGE gel, and visualize.
-
Self-Validation: A successful reaction is confirmed by in-gel fluorescence scanning (if a fluorescent probe was used) or by Western blot analysis using streptavidin-HRP (if a biotin probe was used). The signal should only be present in samples that were metabolically labeled with the azide group.
-
Visualization: Bioorthogonal Labeling Workflows
Caption: Comparison of CuAAC and SPAAC bioorthogonal labeling workflows.
Application II: A Modular Building Block for Medicinal Chemistry
In drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), this compound serves as a valuable and modular building block.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9] They consist of a "warhead" (binds the target), an "anchor" (binds the E3 ligase), and a chemical linker.[10]
Core Principle: Modular PROTAC Synthesis via Click Chemistry
The synthesis of PROTACs can be a lengthy, empirical process.[11] Using a clickable building block simplifies this immensely. The strategy involves synthesizing two key intermediates:
-
A warhead functionalized with an azide.
-
An E3 ligase anchor connected to a linker derived from this compound (where the aniline has been functionalized to attach to the anchor).
The final, and often most challenging, step of connecting these two large fragments is reduced to a simple, high-fidelity CuAAC reaction.[10]
Comparative Analysis: Clickable vs. Traditional PROTAC Synthesis
The alternative to a click-based assembly is a traditional, linear, or convergent multi-step synthesis. This often involves standard peptide-like couplings or other cross-coupling reactions that may require harsh conditions or extensive protecting group chemistry, leading to lower overall yields and making library synthesis cumbersome.
Causality Behind Experimental Choice:
-
Choose Click-based Synthesis when: Rapidly generating a library of PROTACs with varying linker lengths or attachment points is the goal. The modularity allows for a "mix-and-match" approach to quickly explore the structure-activity relationship (SAR).[10] The robustness and orthogonality of the click reaction mean it can be performed late-stage without affecting complex functionality on the warhead or anchor.
-
Choose Traditional Synthesis when: A specific, non-triazole linker is required for structural or physicochemical reasons (e.g., to achieve a specific conformation or improve permeability). While more laborious, it offers complete control over the final linker structure.
Data Presentation: Comparison of PROTAC Synthesis Strategies
| Feature | Click-based Assembly | Traditional Multi-step Synthesis | Supporting Rationale |
| Modularity | High | Low to Moderate | Pre-synthesized warhead-azides and anchor-alkynes can be combined in any permutation.[10][11] |
| Speed & Efficiency | High (Final step is one reaction) | Low (Multiple steps, purification) | Reduces the linear step count for the final conjugation, significantly speeding up discovery cycles.[12] |
| Reaction Conditions | Mild, Orthogonal | Can be Harsh, May require protecting groups | The CuAAC reaction is compatible with a wide range of functional groups, avoiding complex protection/deprotection schemes.[2][5] |
| Library Synthesis | Excellent | Laborious | The "plug-and-play" nature is ideal for generating dozens of analogues for screening.[10] |
| Linker Diversity | Limited to triazole-containing linkers | High (Any chemically accessible linker) | Traditional synthesis offers unrestricted access to diverse linker chemotypes (e.g., PEG, alkyl, rigid phenyl).[10] |
Experimental Protocol: Final Click-Assembly of a PROTAC
This protocol describes the final step in synthesizing a PROTAC from an azide-functionalized warhead and an alkyne-functionalized E3-ligase/linker moiety.
-
Reagent Preparation:
-
Dissolve the Warhead-Azide (1.0 equivalent) in a 1:1 mixture of t-butanol and water.
-
Dissolve the Anchor-Alkyne (1.0 equivalent) in the same solvent system.
-
Prepare a fresh solution of sodium ascorbate (0.3 equivalents, 1M in water).
-
Prepare a solution of Copper(II) Sulfate (CuSO₄) (0.1 equivalents, 1M in water).
-
-
Reaction Assembly:
-
Combine the solutions of the Warhead-Azide and Anchor-Alkyne in a reaction vessel.
-
Add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Rationale: Sodium ascorbate acts as the reducing agent to generate the active Cu(I) catalyst from the more stable Cu(II) salt. This is a common and highly effective method for in vitro CuAAC.
-
Stir the reaction at room temperature for 4-12 hours.
-
-
Validation and Purification:
-
Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Work-up: Dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Self-Validation: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Visualization: Modular PROTAC Assembly Workflow
Caption: Modular synthesis of a PROTAC using a clickable linker.
Conclusion
This compound is a powerful and versatile chemical tool whose value lies in its dual functionality. As a source of a terminal alkyne, it provides an entry point into the rapid and efficient world of copper-catalyzed click chemistry, enabling robust bioorthogonal labeling and the modular assembly of complex therapeutics like PROTACs. When compared to alternatives like SPAAC, it offers superior kinetics at the cost of requiring a catalyst. As a building block for PROTACs, its use in a click-based strategy offers unparalleled modularity and speed for library synthesis compared to traditional methods. The aniline handle provides an additional site for synthetic diversification, further cementing its role as a valuable scaffold for researchers in chemistry, biology, and medicine.
References
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
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CAS. (2022). Key insights on click chemistry and bioorthogonal chemistry. [Link]
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Scinto, S. L., et al. (2021). Bioorthogonal chemistry. Nature Reviews Methods Primers, 1(30). [Link]
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LookChem. (n.d.). Cas 14465-74-8, PHENYL-PROP-2-YNYL-AMINE. [Link]
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Neochim, V., et al. (2016). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. Organic & Biomolecular Chemistry, 14(45), 10679-10689. [Link]
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Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]
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Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PubMed. [Link]
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Lauder, K., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091-14200. [Link]
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ResearchGate. (n.d.). Synthesis of N-allyl/propargyl aniline derivatives (11–14). [Link]
- Google Patents. (n.d.). US9133154B2 - Substituted 3-phenylpropylamine derivatives for the treatment of ophthalmic diseases and disorders.
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D'Arcy, N., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules, 26(3), 661. [Link]
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Qu, Y.-N., et al. (2008). 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one. Acta Crystallographica Section E, 64(1), o137. [Link]
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ResearchGate. (n.d.). (a) Building blocks used for partial PROTAC reagents synthesis; (b) general synthesis of partial PROTAC reagents. [Link]
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Precise PEG. (n.d.). Protein Degrader Blocks | PROTAC Tools for Ubiquitin Research. [Link]
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Maple, H., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(8), 1237-1251. [Link]
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PubChem. (n.d.). N-(3-Phenylprop-2-yn-1-yl)aniline. [Link]
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Roskoski Jr, R. (2024). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 199, 107021. [Link]
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Abdel-Halim, M., et al. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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El Alaouy, M. A., et al. (2023). Organic compounds based on 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol as selective human monoamine oxidase B inhibitors. Moroccan Journal of Chemistry, 14(3), 902-817. [Link]
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MDPI. (2022). 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. [Link]
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Yang, L., et al. (2011). 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. Acta Crystallographica Section E, 67(1), o150. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
